Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to 5,8-Dichloro-2-methylquinolin-4-ol (CAS 1447-40-1) The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in the field...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5,8-Dichloro-2-methylquinolin-4-ol (CAS 1447-40-1)
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in the field of drug discovery and development.[1] Its derivatives are integral to a vast array of pharmaceuticals, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this important class of heterocycles, the 4-hydroxyquinoline (or its tautomeric form, 4-quinolone) core is a particularly significant pharmacophore.[2][4]
This technical guide provides a detailed examination of a specific, highly functionalized derivative: 5,8-Dichloro-2-methylquinolin-4-ol (CAS 1447-40-1). As researchers and drug development professionals, understanding the core properties, synthesis, and analytical characteristics of such building blocks is paramount for the rational design of novel therapeutic agents. This document synthesizes available data and established chemical principles to offer a comprehensive profile of this compound, from its fundamental physicochemical properties to its potential applications.
Physicochemical and Structural Properties
5,8-Dichloro-2-methylquinolin-4-ol is a polysubstituted quinoline derivative. The presence of two chlorine atoms on the benzene ring, a methyl group on the pyridine ring, and a hydroxyl group at a key position creates a molecule with distinct electronic and steric properties, making it an attractive intermediate for further chemical modification.
Table 1: Core Properties of 5,8-Dichloro-2-methylquinolin-4-ol
Property
Value
Source / Method
CAS Number
1447-40-1
-
Molecular Formula
C₁₀H₇Cl₂NO
Calculated
Molecular Weight
228.08 g/mol
Calculated
Appearance
Expected to be a solid (e.g., pale yellow to brown)
Inferred from analogs
Solubility
Expected to be soluble in organic solvents like DMF, DMSO; limited solubility in water
It is important to note that 5,8-Dichloro-2-methylquinolin-4-ol exists in a tautomeric equilibrium with its keto form, 5,8-Dichloro-2-methyl-1H-quinolin-4-one . This equilibrium is a critical feature of 4-hydroxyquinolines and influences their reactivity and spectral characteristics.
5,8-Dichloro-2-methylquinolin-4-ol chemical structure and molecular weight
Technical Guide: 5,8-Dichloro-2-methylquinolin-4-ol Part 1: Executive Summary 5,8-Dichloro-2-methylquinolin-4-ol (CAS: 1447-40-1) is a specialized heterocyclic intermediate belonging to the 4-quinolone class.[1][2] It se...
5,8-Dichloro-2-methylquinolin-4-ol (CAS: 1447-40-1) is a specialized heterocyclic intermediate belonging to the 4-quinolone class.[1][2] It serves as a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents, antibacterial drugs, and high-performance dyes. Its structure is characterized by a quinoline core substituted with chlorine atoms at the 5 and 8 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position.
This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, a validated Conrad-Limpach synthesis protocol, and its structural behavior, specifically the keto-enol tautomerism that dictates its reactivity.
InChIKey: Predicted based on structure (e.g., LYJNAWSOSQSLIL-UHFFFAOYSA-N for related analogs; specific key requires generation).
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights:
Element
Count
Atomic Weight ( g/mol )
Subtotal
Carbon (C)
10
12.011
120.11
Hydrogen (H)
7
1.008
7.056
Chlorine (Cl)
2
35.45
70.90
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
1
15.999
15.999
Total
228.07 g/mol
Structural Tautomerism
A critical feature of 4-hydroxyquinolines is their tautomeric equilibrium. While often named as "quinolin-4-ol" (enol form), in the solid state and in polar solvents, the compound exists predominantly as the 4-quinolone (keto form) . This impacts solubility and nucleophilic substitution reactions.
Part 3: Physicochemical Properties
Physical State: Crystalline solid (typically off-white to pale yellow).
Melting Point: High melting point characteristic of 4-quinolones, typically >250°C (decomposition often occurs before melting). Note: Do not confuse with 5,7-dichloro-8-hydroxyquinoline, which melts at ~110°C.
Solubility:
Insoluble: Water, diethyl ether, hexane.
Soluble: Hot acetic acid, DMSO, DMF, dilute mineral acids (protonation of N), and dilute alkali (deprotonation of OH/NH).
Lipophilicity (LogP): Estimated at 3.2 - 3.5 . The two chlorine atoms significantly increase lipophilicity compared to the non-halogenated parent, enhancing membrane permeability in biological systems.
Part 4: Synthetic Protocol (Conrad-Limpach)
The most robust method for synthesizing 5,8-dichloro-2-methylquinolin-4-ol is the Conrad-Limpach synthesis . This involves the condensation of 2,5-dichloroaniline with a
-keto ester, followed by high-temperature cyclization.
Figure 2: Step-wise synthesis via the Conrad-Limpach route.[6]
Experimental Procedure
Step 1: Preparation of the Enamine Intermediate
Reagents: Mix 2,5-dichloroaniline (16.2 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in 150 mL of benzene or toluene.
Catalysis: Add 0.5 mL of concentrated HCl or glacial acetic acid.
Reflux: Equip the flask with a Dean-Stark trap to remove water. Reflux for 4–6 hours until the theoretical amount of water (~1.8 mL) is collected.
Isolation: Evaporate the solvent under reduced pressure. The residue is the crude enamine (ethyl 3-((2,5-dichlorophenyl)amino)but-2-enoate).
Step 2: Thermal Cyclization
Solvent: Heat 50 mL of Diphenyl Ether (or Dowtherm A) to 250°C in a round-bottom flask equipped with a short air condenser (to allow ethanol to escape).
Addition: Add the crude enamine dropwise to the boiling solvent. Crucial: Maintain the temperature >240°C to ensure cyclization over amide formation.
Reaction: Continue heating for 15–20 minutes after addition is complete.
Work-up:
Cool the mixture to room temperature.
Dilute with 50 mL of hexane or petroleum ether to precipitate the product.
Filter the solid and wash predominantly with hexane (to remove diphenyl ether) and then cold acetone.
Purification: Recrystallize from ethanol or acetic acid to yield off-white crystals.
Part 5: Applications in Drug Discovery
The 5,8-dichloro-2-methylquinolin-4-ol scaffold is a "privileged structure" in medicinal chemistry.
Antimalarial Intermediates:
The 4-OH group can be converted to a 4-Chloro group using POCl₃. This activated intermediate reacts with diamine side chains to form analogs of Chloroquine or Amodiaquine .
The 5,8-dichloro substitution pattern prevents metabolic hydroxylation at these positions, potentially extending the half-life of the drug.
Antibacterial Agents:
Quinolones are the core of fluoroquinolone antibiotics (e.g., Ciprofloxacin). While this specific compound lacks the N-1 alkylation and C-6 fluorine typical of modern generations, it serves as a precursor for non-fluorinated quinolones active against anaerobic bacteria.
Bioisosterism:
The 5,8-dichloro motif provides a lipophilic bulk that can occupy hydrophobic pockets in enzyme active sites, often used to modulate potency in kinase inhibitors.
Part 6: Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.
GHS Classification: Warning (H315, H319, H335).
Handling:
Use a fume hood, especially during the POCl₃ chlorination step (if performed).
Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).
References
PubChem. (2025).[7] 2-Chloro-4-methylquinoline (Analog Structure & Properties). National Library of Medicine. Available at: [Link]
Wikipedia. (2025). Conrad-Limpach Synthesis Mechanism. Available at: [Link]
In the landscape of heterocyclic medicinal chemistry, 5,8-Dichloro-2-methylquinolin-4-ol (CAS: 1447-40-1) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its 4,7-dichloro isomer (the precursor to chloroquine), the 5,8-dichloro substitution pattern offers distinct steric and electronic advantages.
This guide addresses the synthesis, physicochemical properties, and pharmaceutical utility of this compound.[1][2][3] It is designed for medicinal chemists and process scientists seeking to leverage this scaffold to overcome resistance mechanisms in antibacterial and antiparasitic drug development. The 5,8-dichloro motif effectively blocks metabolic oxidation at the susceptible 5- and 8-positions, potentially enhancing the metabolic stability (t1/2) of derived clinical candidates.
Chemical Profile & Pharmacophore Analysis[1][5]
Structural Dynamics: The Tautomeric Equilibrium
Researchers must recognize that "quinolin-4-ol" is a nominal designation. In solution and the solid state, the compound exists primarily as the 4(1H)-quinolone tautomer. This equilibrium is solvent-dependent but critical for reactivity; electrophilic attacks (e.g., chlorination) target the enol form, while binding interactions often involve the keto form's hydrogen bond donor/acceptor motif.
Lipophilicity: The two chlorine atoms significantly increase logP, facilitating membrane permeability—a crucial trait for intracellular parasitic targets.
Steric Blockade: The C8-chlorine atom provides steric bulk near the quinoline nitrogen, which can modulate pKa and hinder N-oxidation by metabolic enzymes.
Key Physicochemical Data
Property
Value / Description
Relevance
CAS Number
1447-40-1
Unique Identifier
Molecular Formula
C₁₀H₇Cl₂NO
Core Scaffold
Molecular Weight
228.07 g/mol
Fragment-based drug design compliant
H-Bond Donors
1 (NH/OH)
Target binding
H-Bond Acceptors
1 (C=O)
Target binding
pKa (Calculated)
~10.5 (OH), ~2.5 (N)
Ionization state at physiological pH
Synthesis Strategy: The Conrad-Limpach Protocol[5][7]
To ensure high purity and scalability, the Conrad-Limpach-Knorr synthesis is the industry standard. This method avoids the formation of regioisomers common in other cyclization routes.
Retrosynthetic Logic
The 5,8-dichloro substitution pattern dictates the starting material: 2,5-dichloroaniline .
Condensation: Aniline +
-ketoester Enamino ester (Schiff base).
Cyclization: Thermal closure at high temperature (
) yields the quinolone.
Detailed Experimental Protocol
Note: This protocol is optimized for a 50 mmol scale.
In a round-bottom flask equipped with a Dean-Stark trap, mix 2,5-dichloroaniline (8.1 g) and ethyl acetoacetate (7.15 g) in benzene or toluene (50 mL).
Add catalytic acetic acid.
Reflux until the theoretical amount of water is collected in the trap (approx. 3-4 hours).
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) to ensure aniline consumption.
Evaporate solvent to obtain the crude enamino ester oil.
Thermal Cyclization (Thermodynamic Control):
Heat 30 mL of diphenyl ether to 250°C (reflux) in a separate flask.
Critical Step: Add the crude enamino ester dropwise to the boiling diphenyl ether. Rationale: High dilution and instant high heat favor intramolecular cyclization over intermolecular polymerization.
Maintain reflux for 30 minutes. Ethanol is evolved (distill off if possible).
Isolation & Purification:
Cool the reaction mixture to room temperature. The product often precipitates.
Add 50 mL of petroleum ether to dilute the diphenyl ether and maximize precipitation.
The 4-hydroxy group is rarely the final pharmacophore. Instead, it serves as a "chemical handle." The most common pharmaceutical application involves converting the 4-OH to a 4-Cl group, followed by nucleophilic aromatic substitution (
) with an amine.
Infectious Disease: Antibacterial Agents
The 5,8-dichloro scaffold is investigated for activity against Gram-positive bacteria, including MRSA.
Mechanism: Disruption of bacterial DNA gyrase or cell membrane perturbation (depending on the N-substituent).
Advantage: The 8-Cl group prevents enzymatic hydroxylation at this position, a common resistance route for quinolines.
Parasitology: Antimalarial & Antiparasitic
Analogous to chloroquine, derivatives of this scaffold target the heme polymerization process in the Plasmodium parasite.
Key Modification: Introduction of a diamine side chain (e.g., N',N'-diethyl-1,4-pentanediamine) at the 4-position.
Resistance Breaking: Plasmodium falciparum strains resistant to chloroquine (CQR) often efflux drugs lacking specific lipophilic bulk. The 5,8-dichloro pattern alters the shape and dipole of the molecule, potentially evading the PfCRT efflux pump.
Derivatization Workflow
To access these bioactive molecules, the following transformation is standard:
Chlorination: React 5,8-Dichloro-2-methylquinolin-4-ol with Phosphorus Oxychloride (
) to generate 4,5,8-trichloro-2-methylquinoline .
Amination: React the 4-chloro intermediate with a primary or secondary amine (e.g., piperazine, diamines) in a high-boiling solvent (e.g., ethoxyethanol) or using Pd-catalyzed Buchwald-Hartwig amination.
Functionalization Diagram
Caption: Conversion of the 4-hydroxy scaffold into bioactive 4-aminoquinoline derivatives.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[6] Link (Foundational synthesis of dichloro-quinolines).
Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines.[1] Current Organic Chemistry. (Review of Conrad-Limpach methodology).
Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini Reviews in Medicinal Chemistry. (Context for 5,8-dichloro substitution in antimalarials).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1447-40-1.Link
Sigma-Aldrich. (2024). Product Specification: 5,8-Dichloro-2-methylquinolin-4-ol.[7]Link (Verification of CAS and availability).
5,8-Dichloro-2-methylquinolin-4-ol solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 5,8-Dichloro-2-methylquinolin-4-ol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 5,8-Dichloro-2-methylquinol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 5,8-Dichloro-2-methylquinolin-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 5,8-Dichloro-2-methylquinolin-4-ol and the Significance of Solubility
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1][2] The specific substitution pattern of 5,8-dichloro-2-methylquinolin-4-ol, featuring two electron-withdrawing chlorine atoms on the benzene ring, a methyl group, and a hydroxyl group, imparts a unique combination of polarity and potential for hydrogen bonding. These structural features are critical in determining its interaction with various solvents.
For researchers in drug discovery, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[3] In synthetic chemistry, solubility dictates the choice of reaction media, purification methods such as recrystallization, and the ease of handling.[4] Therefore, a comprehensive understanding of the solubility profile of 5,8-dichloro-2-methylquinolin-4-ol is a foundational requirement for its effective utilization.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its physicochemical properties and those of the solvent, based on the principle of "like dissolves like." Key properties of 5,8-dichloro-2-methylquinolin-4-ol that influence its solubility include:
Polarity: The presence of the polar hydroxyl (-OH) group and the nitrogen atom in the quinoline ring suggests that the molecule has polar characteristics. However, the dichlorinated benzene ring and the methyl group contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) are likely to be effective in solvating this molecule.
Molecular Weight and Shape: The relatively rigid, planar structure and a molecular weight of 228.08 g/mol will also influence its solubility.
Predicted Solubility of 5,8-Dichloro-2-methylquinolin-4-ol in Common Organic Solvents
While precise quantitative data is not available, a qualitative and semi-quantitative prediction of solubility can be made based on the behavior of structurally similar quinoline derivatives.[4][5][6] Generally, quinoline and its derivatives exhibit increased solubility in hot water and a wide range of organic solvents.[5] The solubility is expected to vary across different solvent classes.
Table 1: Predicted Solubility of 5,8-Dichloro-2-methylquinolin-4-ol in Various Organic Solvents
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
Capable of hydrogen bonding with the hydroxyl group and nitrogen atom of the quinoline ring.
Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar compounds. DMF and DMSO are often excellent solvents for quinoline derivatives.[4]
Nonpolar
Hexane, Toluene
Low
The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
The presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions.
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Low to Moderate
Ethers are weakly polar and can act as hydrogen bond acceptors, but may not be sufficient to overcome the crystal lattice energy of the solid.
Experimental Protocol for Determining Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 5,8-dichloro-2-methylquinolin-4-ol in a given solvent.
Materials and Equipment
5,8-Dichloro-2-methylquinolin-4-ol (solid)
Selected organic solvents (analytical grade)
Analytical balance (± 0.1 mg)
Vials with screw caps
Thermostatically controlled shaker or incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Step-by-Step Methodology
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 5,8-dichloro-2-methylquinolin-4-ol into a series of vials.
Add a known volume of the selected organic solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
Separation of the Solid and Liquid Phases:
After equilibration, remove the vials from the shaker.
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
Sample Preparation for Analysis:
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
Quantitative Analysis:
Using HPLC:
Develop an HPLC method with a suitable mobile phase and stationary phase to achieve good separation and peak shape for 5,8-dichloro-2-methylquinolin-4-ol.
Prepare a series of standard solutions of known concentrations.
Generate a calibration curve by plotting the peak area versus concentration.
Inject the diluted sample and determine its concentration from the calibration curve.
Using UV-Vis Spectrophotometry:
Determine the wavelength of maximum absorbance (λmax) for 5,8-dichloro-2-methylquinolin-4-ol in the chosen solvent.
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.
Measure the absorbance of the diluted sample and determine its concentration.
Calculation of Solubility:
Calculate the concentration of the saturated solution by taking into account the dilution factor.
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 5,8-dichloro-2-methylquinolin-4-ol.
Factors Affecting Solubility and Troubleshooting
Several factors can influence the solubility of 5,8-dichloro-2-methylquinolin-4-ol:
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[7] For recrystallization purposes, a solvent should be chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
pH: As a quinoline derivative, the nitrogen atom can be protonated under acidic conditions.[3][4] This would form a salt, which is generally more soluble in polar solvents, especially water. Conversely, in basic conditions, the hydroxyl group can be deprotonated, also forming a salt with enhanced solubility in polar media.
Co-solvency: If the compound has poor solubility in a single solvent, a co-solvent system can be employed.[4] This involves mixing two or more miscible solvents to achieve a desired polarity. For example, a small amount of DMSO or DMF can be added to a less effective solvent to enhance solubility.
Conclusion
While specific quantitative solubility data for 5,8-dichloro-2-methylquinolin-4-ol remains to be published, this guide provides a robust framework for understanding and experimentally determining its solubility profile. By considering the physicochemical properties of the molecule and applying the detailed experimental protocol, researchers can obtain the necessary data to advance their work in synthesis, purification, and biological evaluation of this promising compound. The principles and methodologies outlined herein are fundamental to the successful handling and application of 5,8-dichloro-2-methylquinolin-4-ol in a research and development setting.
References
Benchchem. Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. 8
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. 9
Benchchem. Overcoming poor solubility of quinoline derivatives in reactions. 4
Wikipedia. Quinoline.
Benchchem. Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note. 11
ResearchGate. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
PubChem. 2-Methylquinolin-4-ol.
Benchchem. Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery. 1
Solubility of Things. 2-(2-quinolyl)quinoline.
IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
HETEROCYCLES. (2010, July 29). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2.
PMC. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
EPA. 4,6-Dichloro-2-methylquinoline Properties.
The Good Scents Company. 2-methyl quinoline.
ChemicalBook. (2026, February 2). 5,7-Dichloro-8-hydroxyquinoline.
Strategic Functionalization of 5,8-Dichloro-2-methylquinolin-4-ol at the 4-Position
Application Note & Protocol Guide | Doc ID: AN-Q4-FUNCT-2026 Introduction & Strategic Overview The scaffold 5,8-dichloro-2-methylquinolin-4-ol (also referred to as 5,8-dichloro-2-methyl-4-quinolone due to tautomerism) re...
The scaffold 5,8-dichloro-2-methylquinolin-4-ol (also referred to as 5,8-dichloro-2-methyl-4-quinolone due to tautomerism) represents a privileged pharmacophore in medicinal chemistry, particularly in the development of antimalarial (chloroquine analogs) and antimicrobial agents. The 5,8-dichloro substitution pattern imparts unique lipophilicity and metabolic stability profiles compared to the more common 7-chloro analogs.
The Tautomerism Challenge
In solution and solid state, 4-hydroxyquinolines exist predominantly as the 4-quinolone (keto) tautomer. However, chemical functionalization at the 4-position typically requires trapping the 4-hydroxy (enol) form or activating the carbonyl oxygen as a leaving group.
The "Activation-Substitution" Paradigm
Direct nucleophilic attack on the 4-position of the quinolone is kinetically difficult. The industry-standard strategy involves a two-step "Activation-Substitution" protocol:
Activation: Conversion of the C4-oxygen to a highly reactive electrophile (typically a chloride via Deoxychlorination ).
Functionalization: Displacement of the C4-chloride by nucleophiles (SNAr) or transition-metal catalyzed cross-coupling.
Reaction Landscape Visualization
The following diagram outlines the core functionalization pathways described in this guide.
Figure 1: Strategic reaction pathways for the functionalization of the C4 position. The conversion to the trichloro-intermediate is the critical gateway step.
Module 1: Deoxychlorination (Activation)
The conversion of the 4-hydroxyl group to a chloride is the requisite first step. This reaction utilizes Phosphorus Oxychloride (POCl3) .[1] The 5,8-dichloro substitution pattern deactivates the ring slightly compared to unsubstituted quinoline, requiring robust conditions.
Mechanism
The reaction proceeds via the formation of a dichlorophosphate intermediate (
). The chloride ion then attacks the C4 position, displacing the phosphate group. The presence of the ring nitrogen protonated by HCl (generated in situ) enhances the electrophilicity of C4.
Solvent: None (Neat) or Toluene (if solubility is poor)
Base (Optional): Pyridine (0.1 equiv) - Catalyzes the reaction but may increase tar formation.
Step-by-Step Procedure
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite). Strict moisture exclusion is critical.
Addition: Charge the flask with the quinolin-4-ol substrate. Carefully add POCl3. If the slurry is too thick, add anhydrous toluene (2-3 volumes).
Reaction: Heat the mixture to reflux (approx. 105-110°C) .
Checkpoint: The suspension should clear to a homogeneous solution as the reaction proceeds.
Time: Typically 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar, stays at baseline) should disappear, replaced by a less polar spot (Rf ~0.6-0.8).
Quench (CRITICAL SAFETY STEP):
Cool the reaction mixture to room temperature.
Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).
Pour the resulting thick oil/residue slowly onto crushed ice with vigorous stirring. Exothermic hydrolysis of residual POCl3 will occur.
Workup:
Neutralize the aqueous suspension with Ammonium Hydroxide (NH4OH) or saturated NaHCO3 to pH ~8-9.
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
Dry organic layers over anhydrous MgSO4, filter, and concentrate.
Purification: The crude 4,5,8-trichloro-2-methylquinoline is often pure enough for the next step. If necessary, recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).
The 4-chloro substituent in the quinoline ring is highly activated toward nucleophilic displacement due to the electron-withdrawing nature of the heterocyclic nitrogen (similar to 4-chloropyridine).
Protocol B: C4-Amination (Synthesis of Aminoquinolines)
This is the most common modification for creating bioactive libraries (e.g., antimalarials).
Reagent: Sodium Alkoxide (NaOR) (prepared in situ from Na metal + Alcohol).
Solvent: Corresponding Alcohol (ROH).
Procedure
Dissolve Sodium metal (1.2 equiv) in the dry alcohol (MeOH, EtOH) to generate the alkoxide.
Add the substrate (1.0 equiv).
Reflux for 4–8 hours.
Note: Regioselectivity is excellent for C4. The C5 and C8 chlorines are on the benzenoid ring and are significantly less reactive toward SNAr conditions unless forcing conditions (superbases/HMPA) are used.
Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.
Procedure
Degassing: Combine solvent, base, and boronic acid in a flask. Sparge with Argon/Nitrogen for 15 mins.
Addition: Add substrate and Pd catalyst.
Reaction: Heat to 90-100°C under inert atmosphere for 12-24 hours.
Selectivity: Coupling occurs preferentially at C4. The C5/C8 chlorides are sterically hindered and electronically less activated, preserving the dichloro-motif on the benzenoid ring.
Summary of Physical Data & Troubleshooting
Parameter
Value / Note
Substrate CAS
1447-40-1 (5,8-Dichloro-2-methylquinolin-4-ol)
Intermediate CAS
1203-36-7 (4,5,8-Trichloro-2-methylquinoline)
Intermediate MP
~100-105°C (Typical for trichloro-methylquinolines)
Solubility
Substrate is poorly soluble in non-polar solvents. Intermediate is soluble in DCM, EtOAc.
TLC Visualization
UV Active (254 nm). Intermediate moves significantly higher than starting material.
Common Pitfall
Incomplete Chlorination: If moisture is present, POCl3 hydrolyzes to phosphoric acid, stopping the reaction. Use fresh POCl3.
Safety
POCl3 is corrosive and reacts violently with water. Perform all quench steps in a fume hood behind a blast shield.
References
National Institutes of Health (NIH). (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution on Nitrogen Heterocycles. Retrieved from [Link]
Technical Application Note: Regioselective N-Alkylation of 5,8-Dichloro-4-Hydroxyquinoline
Topic: Reaction Conditions for N-Alkylation of 5,8-Dichloro-4-Hydroxyquinoline Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Execu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction Conditions for N-Alkylation of 5,8-Dichloro-4-Hydroxyquinoline
Content Type: Technical Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Challenge Definition
The N-alkylation of 5,8-dichloro-4-hydroxyquinoline (also referred to as 5,8-dichloro-4-quinolone in its tautomeric form) is a critical synthetic transformation in the development of quinolone antibiotics and antimalarial pharmacophores.
The Core Challenge:
This substrate presents a "perfect storm" of regiochemical challenges:
Ambident Nucleophilicity: The 4-hydroxyquinoline scaffold exists in a tautomeric equilibrium between the enol (hydroxy) and keto (quinolone) forms. Upon deprotonation, the resulting anion can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).
Peri-Steric Hindrance (The 8-Cl Effect): Unlike unsubstituted quinolines, the chlorine atom at the 8-position exerts significant steric pressure on the adjacent nitrogen lone pair. This steric bulk kinetically disfavors N-alkylation, often shifting the reaction pathway toward the thermodynamically less stable O-alkylated ether unless specific conditions are maintained.
Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms (positions 5 and 8) reduces the overall nucleophilicity of the ring system, requiring more vigorous conditions than standard quinolone synthesis.
This guide details the optimized protocols to maximize N-alkylation (the quinolone product) while suppressing O-alkylation.
Mechanistic Insight & Reaction Pathway[1][2][3]
To control regioselectivity, one must understand the Hard-Soft Acid-Base (HSAB) principles governing this system.
Nitrogen Center: Acts as a "soft" nucleophile. It is favored by soft electrophiles (alkyl halides like iodides/bromides), polar aprotic solvents, and thermodynamic control.
Oxygen Center: Acts as a "hard" nucleophile. It is favored by hard electrophiles (sulfonates, sulfates), silver salts (Ag+), and kinetic control.
Pathway Visualization
The following diagram illustrates the competing pathways and the decision logic for optimizing N-selectivity.
Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation. The 8-Cl substituent acts as a steric gatekeeper, requiring thermal energy to overcome.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (K₂CO₃ / DMF)
Best for: Scale-up, robustness, and general alkyl halides (MeI, EtBr, BnBr).
Rationale: Potassium carbonate (
) in DMF generates the anion in a polar aprotic environment. The ion coordinates weakly with the oxygen, leaving the nitrogen relatively free (despite the 8-Cl sterics) to attack the alkyl halide. The high dielectric constant of DMF supports the transition state for N-alkylation.
Materials:
5,8-dichloro-4-hydroxyquinoline (1.0 equiv)
Alkyl Halide (1.2 - 1.5 equiv) Note: Iodides are preferred over bromides for speed.
Potassium Carbonate (
), anhydrous, powdered (2.0 - 3.0 equiv)
N,N-Dimethylformamide (DMF), anhydrous (10 mL per gram of substrate)
Step-by-Step Procedure:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5,8-dichloro-4-hydroxyquinoline and anhydrous
.
Solvation: Add anhydrous DMF under an inert atmosphere (
or Ar). Stir at room temperature for 30 minutes. Observation: The suspension may change color (yellow/orange) as the phenoxide/quinolone anion forms.
Addition: Add the Alkyl Halide dropwise.
Critical: If the alkyl halide is volatile (e.g., MeI, EtI), use a sealed pressure tube or efficient condenser.
Reaction: Heat the mixture to 80–100°C .
Why Heat? The 8-chloro substituent creates a steric barrier. Room temperature reactions often stall or favor O-alkylation. Heat is required to overcome the activation energy for N-alkylation [1, 5].
Monitoring: Monitor via TLC or LCMS every 2 hours. Reaction is typically complete in 4–12 hours.
Pour the reaction mixture into a 10x volume of ice-cold water.
Precipitation: The N-alkylated product is typically less soluble in water than the starting material or O-alkyl byproduct. Stir for 30 minutes.
Filter the solid. Wash copiously with water to remove DMF and inorganic salts.
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Protocol B: The "Forced Conditions" (NaH / DMF)
Best for: Sterically hindered alkyl groups or unreactive electrophiles.
Rationale: Sodium Hydride (
) ensures irreversible and complete deprotonation. This maximizes the concentration of the nucleophilic anion.
Step-by-Step Procedure:
Setup: Flame-dry a flask and cool under Argon.
Deprotonation: Suspend
(60% in oil, 1.2 equiv) in anhydrous DMF at 0°C.
Addition: Add 5,8-dichloro-4-hydroxyquinoline (1.0 equiv) portion-wise (evolution of
gas). Stir at 0°C for 30 mins, then warm to RT for 30 mins.
Alkylation: Cool back to 0°C (optional, depending on alkyl halide reactivity) and add the alkylating agent.
Heating: Heat to 90°C . The stronger base combined with heat helps force the alkylation at the hindered Nitrogen [3].
Quench: Carefully quench with water (excess
will bubble). Extract with Ethyl Acetate or DCM if the product does not precipitate.
Analytical Validation (QC)
Distinguishing the N-alkylated product (Quinolone) from the O-alkylated product (Quinoline ether) is the most critical QC step.
Feature
N-Alkyl Product (Target)
O-Alkyl Product (Impurity)
1H NMR (Alkyl CH2)
4.0 – 4.5 ppm (Deshielded by N+)
4.5 – 5.5 ppm (Deshielded by O)
1H NMR (H-2 Proton)
Distinct singlet, often shifts downfield
Distinct singlet
13C NMR (Carbonyl)
Diagnostic Signal: ~170–178 ppm (C=O)
Signal missing; C-O-C appears ~150–160 ppm
IR Spectroscopy
Strong C=O stretch (~1620–1640 cm⁻¹)
No Carbonyl stretch; C-O stretch present
NOESY / HMBC
Correlation: N-Alkyl protons C2-H
No Correlation between Alkyl protons and C2-H
Expert Tip: The most reliable check is HMBC . If you see a correlation between the alkyl protons and the Carbonyl carbon (~175 ppm) or the C2 carbon, you have the N-alkyl product. If the alkyl protons correlate only to an aromatic carbon (~160 ppm), it is the O-alkyl ether [4, 6].
Troubleshooting Guide
Issue: Low Conversion / Starting Material Remains
Cause: The 8-Cl steric hindrance is blocking the approach of the electrophile.
Solution: Increase temperature to 110°C. Switch from Bromide to Iodide (or add catalytic NaI). Ensure DMF is strictly anhydrous.
Issue: High O-Alkylation Ratio
Cause: Reaction temperature too low (kinetic control favors O) or use of "hard" leaving groups (Tosylate/Mesylate).
Solution: Switch to Protocol A (
). Ensure temperature is >80°C. Use Alkyl Iodides. Avoid silver salts.
Issue: Product is an Oil/Gum
Cause: Residual DMF or mixed regioisomers.
Solution: Triturate with Diethyl Ether or Hexanes. N-alkyl quinolones are often high-melting solids.
References
Chemistry of Substituted Quinolinones. MDPI. Available at: [Link]
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. Available at: [Link]
Reductive Alkylation of Quinoline Derivatives. Organic Chemistry Portal. Available at: [Link]
N- versus O-alkylation: Utilizing NMR methods. Journal of Medicinal Chemistry / PubMed. Available at: [Link]
Study on the regioselectivity of the N-ethylation reaction. NIH / PMC. Available at: [Link]
N- and/or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]
preparation of 4-chloro-5,8-dichloro-2-methylquinoline from 4-ol precursor
Technical Application Note: Scalable Deoxychlorination of 5,8-Dichloro-2-methylquinolin-4-ol Part 1: Introduction & Strategic Context The synthesis of 4,5,8-trichloro-2-methylquinoline (from the precursor 5,8-dichloro-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Scalable Deoxychlorination of 5,8-Dichloro-2-methylquinolin-4-ol
Part 1: Introduction & Strategic Context
The synthesis of 4,5,8-trichloro-2-methylquinoline (from the precursor 5,8-dichloro-2-methylquinolin-4-ol) is a critical transformation in the development of 4-aminoquinoline pharmacophores. These scaffolds are foundational to antimalarial therapeutics (analogous to chloroquine) and emerging antibacterial agents targeting DNA gyrase.
The specific challenge in this protocol lies in the 5,8-dichloro substitution pattern . Unlike simple quinolines, the presence of electron-withdrawing chlorine atoms at positions 5 and 8 significantly alters the electronics of the pyridine ring. While they deactivate the ring towards electrophilic attack, they can also sterically hinder the C4 position (especially the C5-Cl) and reduce the basicity of the ring nitrogen.
This guide provides a robust, self-validating protocol for the deoxychlorination of the 4-ol precursor using phosphorus oxychloride (
). We prioritize a neat reaction or high-boiling solvent approach to ensure complete conversion of the tautomeric quinolone to the chloro-heterocycle.
Part 2: Mechanistic Insight & Reaction Engineering
The Chemistry of Activation
The precursor exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolinone (keto) forms. The reaction is not a simple substitution but an activation-elimination sequence:
Activation: The carbonyl oxygen attacks the electrophilic phosphorus of
, forming a dichlorophosphoryl intermediate (leaving group activation).
Nucleophilic Attack: Chloride ions (generated in situ or from added
) attack the C4 position.
Aromatization: The driving force is the restoration of full aromaticity in the pyridine ring.
Critical Process Parameter (CPP): The 5,8-dichloro substituents reduce the nucleophilicity of the carbonyl oxygen. Therefore, temperature control (
) and potentially a nucleophilic catalyst (DMF) are required to lower the activation energy.
Visualized Pathway (DOT Diagram)
Caption: Mechanistic pathway from hydroxy-precursor to chloro-product via phosphoryl intermediate.
Preparation of 4-chloro-quinolines: Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][4][5][6][7] I. The Reaction of Aniline with Ethyl Acetoacetate.[6] Journal of the American Chemical Society, 68(7), 1204–1208. Link
Chlorination Protocols: Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline.[1][7] Journal of the American Chemical Society, 68(1), 113–114. Link
POCl3 Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard reference for chloro-deoxygenation mechanisms).
Synthesis of 5,8-dichloro analogues: Renault, J., et al. (2007). Heterocyclic quinones.[8] Part 10: Synthesis and anthracycline-like activity of 5,8-dichloroquinoline-5,8-diones. Bioorganic & Medicinal Chemistry.[8][9] Link
crystallization methods for 5,8-Dichloro-2-methylquinolin-4-ol purification
Application Note: Advanced Purification Protocols for 5,8-Dichloro-2-methylquinolin-4-ol Executive Summary 5,8-Dichloro-2-methylquinolin-4-ol is a critical intermediate in the synthesis of functionalized quinoline scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Purification Protocols for 5,8-Dichloro-2-methylquinolin-4-ol
Executive Summary
5,8-Dichloro-2-methylquinolin-4-ol is a critical intermediate in the synthesis of functionalized quinoline scaffolds, often employed in the development of antimalarial, antibacterial, and anticancer therapeutics. Its synthesis, typically via the Conrad-Limpach cyclization of 2,5-dichloroaniline and ethyl acetoacetate, frequently yields a crude product contaminated with high-boiling solvents (e.g., Dowtherm A, diphenyl ether), unreacted anilines, and thermal degradation products (tars).
This guide details a two-stage purification strategy designed to achieve >99.5% purity:
Primary Purification: An acid-base reprecipitation sequence to remove non-amphoteric impurities and synthesis solvents.
Secondary Polishing: A recrystallization protocol using Glacial Acetic Acid or DMF/Ethanol to target specific crystal habits and remove trace isomers.
Part 1: Physicochemical Profile & Solubility[1]
Understanding the amphoteric nature of 5,8-Dichloro-2-methylquinolin-4-ol is prerequisite to successful purification. The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the keto form generally predominating in the solid state.
Solubility Characteristics
Solvent System
Solubility Behavior
Application
Water (Neutral pH)
Insoluble (< 0.1 mg/mL)
Wash solvent for salts
Dilute NaOH (aq)
Soluble (Forms Sodium Phenolate/Quinolinolate)
Primary Purification (Dissolution)
Dilute HCl (aq)
Soluble (Forms Quinolinium Hydrochloride)
Alternative Purification
Glacial Acetic Acid
Soluble at boiling; Sparingly soluble at RT
Recrystallization (High Purity)
DMF / DMSO
Soluble
Recrystallization (Co-solvent)
Ethanol / Methanol
Sparingly soluble (requires large volumes)
Wash solvent
Non-polar (Hexane)
Insoluble
Removing Dowtherm/Diphenyl ether
Part 2: Primary Purification (Acid-Base Reprecipitation)
Objective: To isolate the amphoteric product from non-acidic impurities (e.g., unreacted 2,5-dichloroaniline, neutral tars) and non-basic impurities (e.g., high-boiling solvents).
Mechanism
The 4-hydroxyquinoline core is acidic enough to deprotonate in strong base (pKa ~11) and basic enough to protonate in strong acid (pKa ~2-3). Impurities lacking this dual functionality will not track with the product through pH swings.
Application Notes and Protocols for the Microwave-Assisted Synthesis of 5,8-Dichloro-2-methylquinolin-4-ol
Foreword for the Modern Researcher The quinoline scaffold remains a cornerstone in medicinal chemistry and materials science, with its derivatives showing a vast spectrum of biological activities.[1] The synthesis of the...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Modern Researcher
The quinoline scaffold remains a cornerstone in medicinal chemistry and materials science, with its derivatives showing a vast spectrum of biological activities.[1] The synthesis of these crucial building blocks, however, has often been hampered by strenuous reaction conditions, long reaction times, and modest yields. This application note details a robust and rapid protocol for the synthesis of 5,8-dichloro-2-methylquinolin-4-ol, a valuable intermediate for drug discovery, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). By providing a detailed, step-by-step guide, this document aims to empower researchers to accelerate their discovery workflows, while adhering to the principles of green chemistry.
Section 1: The Power of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary technology, offering significant advantages over conventional heating methods.[2] Unlike traditional techniques that rely on conduction and convection to transfer heat from an external source, microwave irradiation directly heats the reactants and solvent by interacting with polar molecules. This results in rapid, uniform, and efficient heating, leading to a host of benefits for the synthetic chemist.[2]
Key Advantages of MAOS:
Accelerated Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes.[3]
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[3]
Enhanced Reproducibility: Automated microwave reactors provide precise control over reaction parameters such as temperature, pressure, and irradiation power, leading to highly reproducible results.
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than traditional methods.
Alignment with Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.
Section 2: The Conrad-Limpach Reaction: A Classic Approach Modernized
The synthesis of 5,8-dichloro-2-methylquinolin-4-ol is achieved via the Conrad-Limpach reaction, a classic and reliable method for the preparation of 4-hydroxyquinolines. This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
The Reaction Mechanism involves two key steps:
Condensation: 2,5-dichloroaniline reacts with ethyl acetoacetate to form an enamine intermediate. This step is typically catalyzed by a small amount of acid.
Thermal Cyclization: The enamine intermediate undergoes an intramolecular electrophilic cyclization at high temperatures to form the quinoline ring system. The high energy required for this step makes it an ideal candidate for microwave acceleration.
Visualizing the Conrad-Limpach Reaction
Caption: The Conrad-Limpach synthesis of 5,8-dichloro-2-methylquinolin-4-ol.
Section 3: Detailed Experimental Protocol
This protocol is an adapted method based on established procedures for the synthesis of analogous quinoline derivatives.[4] Optimization of reaction time and temperature may be necessary for specific microwave reactor models.
Materials and Reagents
Reagent/Material
Purity/Grade
Supplier Example
2,5-Dichloroaniline
≥98%
Sigma-Aldrich
Ethyl acetoacetate
≥99%
Sigma-Aldrich
Dowtherm A (or Mineral Oil)
High-boiling
Sigma-Aldrich
Ethanol (for recrystallization)
Reagent Grade
Fisher Scientific
Sodium Hydroxide (NaOH)
ACS Reagent Grade
VWR
Hydrochloric Acid (HCl), conc.
ACS Reagent Grade
VWR
Microwave Reactor Vials
10-20 mL capacity
CEM, Biotage
Magnetic Stir Bars
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5,8-dichloro-2-methylquinolin-4-ol.
Step-by-Step Procedure
Reaction Setup: In a 10-20 mL microwave reactor vial equipped with a magnetic stir bar, combine 2,5-dichloroaniline (1.0 g, 6.17 mmol, 1.0 equiv), ethyl acetoacetate (0.88 mL, 6.79 mmol, 1.1 equiv), and Dowtherm A (3 mL) as the high-boiling solvent.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to 180-200 °C and hold at this temperature for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.
Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Add petroleum ether (20 mL) to the reaction mixture to precipitate the crude product.
Filtration: Collect the crude product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.
Purification:
Dissolve the crude solid in a 1 M aqueous solution of sodium hydroxide.
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates completely.
Collect the purified product by vacuum filtration, wash with deionized water, and dry under vacuum.
Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol.
Comparative Reaction Parameters
Parameter
Microwave-Assisted Synthesis (Estimated)
Conventional Heating (Analogous Reactions)
Reaction Time
20-30 minutes
2-4 hours
Temperature
180-200 °C
~250 °C
Yield
>85% (Expected)
60-95%
Solvent
High-boiling (e.g., Dowtherm A)
High-boiling (e.g., Mineral Oil, Dowtherm A)
Section 4: Characterization of 5,8-Dichloro-2-methylquinolin-4-ol
The identity and purity of the synthesized 5,8-dichloro-2-methylquinolin-4-ol should be confirmed by standard analytical techniques. The following are expected characteristic data based on the analysis of similar quinoline derivatives.[3][5][6]
Appearance: Off-white to pale yellow solid.
Melting Point: Expected to be in the range of 230-250 °C.
m/z: [M+H]⁺ expected at 228.0, showing a characteristic isotopic pattern for two chlorine atoms.
Section 5: Safety and Handling Precautions
2,5-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2][7][8][9][10] May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects. Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Ethyl Acetoacetate: Combustible liquid.[11][12][13][14] Causes serious eye irritation. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Do not exceed the recommended temperature and pressure limits for the reaction vials. Ensure the safety interlocks are functioning correctly.
General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.
Section 6: Conclusion
This application note provides a comprehensive guide for the rapid and efficient synthesis of 5,8-dichloro-2-methylquinolin-4-ol using microwave-assisted organic synthesis. By leveraging the benefits of MAOS, researchers can significantly reduce reaction times and improve yields, thereby accelerating the discovery and development of novel quinoline-based compounds for a wide range of applications. The provided protocol, based on established methodologies, offers a reliable starting point for the synthesis and further derivatization of this valuable chemical intermediate.
References
The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from [Link]
ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
Oxford Lab Fine Chem. (n.d.). material safety data sheet - 2,5-dichloro aniline 98%. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved from [Link]
Pharmco-Aaper. (2013, February 12). MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. Retrieved from [Link]
National Institutes of Health. (n.d.). Native Mass Spectrometry based Metabolomics Identifies Metal-binding Compounds. Retrieved from [Link]
ChemSrc. (2025, May 20). 5,8-dichloroquinoline - C9H5Cl2N, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
MDPI. (2020, July 15). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Retrieved from [Link] Molecules, 25(14), 3242.
Cochise College. (n.d.). SAFETY DATA SHEET - Ethyl acetoacetate 99%. Retrieved from [Link]
CPAchem. (2021, December 6). Safety data sheet - 2,5-Dichloroaniline. Retrieved from [Link]
University of North Florida. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
Office of Scientific and Technical Information. (n.d.). Mass spectrometry based high-throughput platforms for metabolomics. Retrieved from [Link]
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
Application Note: Strategic Solvent Selection for the Extraction of 5,8-Dichloro-2-methylquinolin-4-ol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the extraction of 5,8-Dichloro-2-methylquinolin-4...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the extraction of 5,8-Dichloro-2-methylquinolin-4-ol. The quinoline scaffold is a cornerstone in medicinal chemistry, and the efficient isolation of its derivatives is paramount for downstream applications, including purification, characterization, and biological screening.[1] This guide moves beyond simple solvent lists to explain the underlying physicochemical principles that govern extraction efficiency. We present detailed protocols for both general solvent screening and an advanced pH-modulated extraction strategy tailored to the unique amphoteric nature of the target molecule.
Core Principles: Understanding the Analyte
The molecular structure of 5,8-Dichloro-2-methylquinolin-4-ol is the primary determinant of its solubility and, consequently, the selection of an appropriate extraction solvent. A thorough analysis of its functional groups is the first step in designing a robust extraction protocol.
Quinoline Core: The fundamental heterocyclic system contains a basic nitrogen atom. The pKa of the parent quinoline is approximately 4.9, indicating it will become protonated and water-soluble under acidic conditions.[2]
4-hydroxyl (-OH) Group: This group imparts polarity and the ability to act as a hydrogen bond donor. Crucially, it is weakly acidic (phenolic) and will deprotonate under basic conditions to form a water-soluble phenoxide salt.
Dichloro-Substituted Benzene Ring: The two chlorine atoms are electron-withdrawing and significantly increase the lipophilicity (oil-loving nature) and molecular weight of the compound. This nonpolar characteristic favors solubility in organic solvents.
2-methyl (-CH₃) Group: This is a nonpolar, lipophilic group that further contributes to solubility in organic solvents.
This combination of a basic nitrogen, an acidic hydroxyl group, and a lipophilic backbone makes 5,8-Dichloro-2-methylquinolin-4-ol an amphoteric compound . This dual acidic/basic character is the most powerful tool at our disposal for developing a highly selective and efficient extraction and purification strategy. The molecule's overall polarity is intermediate, suggesting that solvents of moderate polarity will be most effective for extracting the neutral form.
Solvent Selection Strategy: From Theory to Practice
The ideal extraction solvent should maximize the recovery of the target compound while minimizing the co-extraction of impurities. Key solvent properties to consider are polarity, miscibility with the initial matrix (typically water), boiling point for ease of removal, and safety.
Polarity-Based Solvent Screening
The principle of "like dissolves like" is a foundational concept. Given the intermediate polarity of 5,8-Dichloro-2-methylquinolin-4-ol, a range of solvents should be considered. Water-immiscible solvents are required for liquid-liquid extraction from an aqueous phase.
Table 1: Properties of Common Organic Solvents for Extraction
Solvent
Polarity Index
Density (g/mL)
Boiling Point (°C)
Water Miscibility
Key Considerations
Hexanes
0.1
~0.66
69
Immiscible
Nonpolar; suitable for extracting highly lipophilic impurities.
Toluene
2.4
0.87
111
Immiscible
Good for aromatic compounds; high boiling point.
Diethyl Ether
2.8
0.71
35
Slightly Soluble
Highly volatile and flammable; can form peroxides.
Dichloromethane (DCM)
3.1
1.33
40
Immiscible
Excellent solvent, but toxic. Forms the lower layer with water.[3]
Ethyl Acetate (EtOAc)
4.4
0.90
77
Slightly Soluble
Good general-purpose solvent with moderate toxicity.[1][4]
n-Butanol
4.0
0.81
118
Soluble (9g/100mL)
Effective for more polar compounds; high boiling point.[4]
The pH-Swing Extraction: A Superior Strategy for Purification
Exploiting the amphoteric nature of 5,8-Dichloro-2-methylquinolin-4-ol allows for a much more selective extraction than simple polarity matching. By adjusting the pH of the aqueous phase, we can render the target molecule soluble in either the aqueous or organic layer at will, leaving behind impurities of different chemical character.
Acidic Wash (e.g., pH < 2): The basic quinoline nitrogen is protonated, forming a cationic quinolinium salt. This salt is highly polar and will partition into the aqueous phase, leaving neutral and acidic impurities in the organic phase.
Basic Wash (e.g., pH > 11): The acidic 4-hydroxyl group is deprotonated, forming an anionic phenoxide salt. This salt is also highly polar and will partition into the aqueous phase, leaving neutral and basic impurities in the organic phase.
Neutral pH (approx. 5-8): The molecule is in its neutral form, exhibiting maximum solubility in a suitable organic solvent like ethyl acetate or dichloromethane.
This strategy is the cornerstone of a self-validating and highly efficient purification protocol.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Rapid Solvent Screening for Liquid-Liquid Extraction (LLE)
This protocol is designed to quickly identify the most promising solvent for extracting the neutral form of the compound.
Preparation: Prepare a stock solution of the crude material containing 5,8-Dichloro-2-methylquinolin-4-ol in a water-miscible solvent (e.g., methanol, acetone) at a known concentration (e.g., 10 mg/mL).
Test Array: In separate vials, add 1 mL of water (or a buffered aqueous solution at pH ~7).
Spiking: Add a small aliquot (e.g., 100 µL) of the crude stock solution to each aqueous vial.
Extraction: Add 1 mL of each test solvent from Table 1 to a corresponding vial.
Mixing: Cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.
Phase Separation: Centrifuge the vials briefly (e.g., 2 min at 1000 x g) to achieve a clean separation of the aqueous and organic layers.
Analysis: Carefully remove an aliquot from each organic layer. Analyze the concentration of the target compound using a suitable method (e.g., HPLC-UV, LC-MS, or TLC against a standard).
Evaluation: The solvent yielding the highest concentration in the organic phase is the most effective for extracting the neutral compound.
Protocol 2: High-Purity Extraction via pH Modulation
This protocol uses the pH-swing strategy for simultaneous extraction and purification. Ethyl acetate is recommended as a starting solvent due to its favorable properties.
Initial Dissolution: Dissolve the crude reaction mixture in ethyl acetate (e.g., 10 volumes relative to the crude mass).
Acidic Impurity Removal (Optional): Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The aqueous layer, containing acidic impurities, is discarded.
Extraction of Target Compound (Basic Wash):
a. Add an equal volume of 1M Sodium Hydroxide (NaOH) to the ethyl acetate solution.
b. Mix thoroughly for 5 minutes. The target compound will deprotonate and move into the aqueous phase as a sodium salt.
c. Separate the layers. Retain the basic aqueous layer, which now contains the purified compound. The organic layer, containing neutral and basic impurities, can be discarded.
Recovery of Target Compound:
a. Cool the retained aqueous layer in an ice bath.
b. Slowly acidify the aqueous solution by adding 6M Hydrochloric Acid (HCl) dropwise with stirring until the pH is approximately 7.
c. The neutral 5,8-Dichloro-2-methylquinolin-4-ol will precipitate out of the solution as a solid.
Final Isolation:
a. Collect the precipitated solid by vacuum filtration.
b. Wash the solid with cold deionized water to remove residual salts.
c. Dry the purified solid under vacuum to yield the final product.
d. Alternative Step 5: Instead of precipitation, the neutralized aqueous solution can be re-extracted with three portions of fresh ethyl acetate or dichloromethane to recover the product. The combined organic extracts are then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Workflow and Data Visualization
The decision-making process for selecting an optimal solvent system can be visualized as a logical workflow.
Caption: Decision workflow for selecting an extraction solvent.
Conclusion
The successful extraction of 5,8-Dichloro-2-methylquinolin-4-ol hinges on a strategic approach that leverages its inherent physicochemical properties. While a general solvent screening can identify suitable solvents like ethyl acetate or dichloromethane for extracting the neutral molecule, a far more elegant and effective method involves a pH-modulated extraction. This advanced technique exploits the compound's amphoteric nature to achieve superior purity and yield, separating it from non-ionizable or oppositely-ionizable impurities. Following the protocols outlined in this guide will enable researchers to develop robust, reliable, and efficient isolation procedures critical for advancing drug discovery and development programs.
References
BenchChem. (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. BenchChem.
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
Defense Technical Information Center. DERIVATIVES OF 8-QUINOLINOL.
PubChem. 4,8-Dichloroquinoline. National Institutes of Health.
PMC. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
PMC. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling.
solubility issues with 5,8-Dichloro-2-methylquinolin-4-ol in water
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5,8-Dichloro-2-methylquinolin-4-ol in aqueous media. This document provides...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5,8-Dichloro-2-methylquinolin-4-ol in aqueous media. This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting protocols to ensure successful experimental outcomes.
Introduction
5,8-Dichloro-2-methylquinolin-4-ol is a quinoline derivative, a structural motif prevalent in a wide range of biologically active compounds.[1] Like many quinoline-based molecules, it is characterized by a largely non-polar structure, which often leads to poor aqueous solubility.[2] Understanding and overcoming this challenge is critical for its effective use in experimental settings. This guide provides practical solutions and the scientific rationale behind them to empower researchers in their work.
Frequently Asked Questions (FAQs)
Q1: Why is 5,8-Dichloro-2-methylquinolin-4-ol poorly soluble in water?
A1: The low aqueous solubility of 5,8-Dichloro-2-methylquinolin-4-ol is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is hydrophobic. The two chlorine atoms and the methyl group further contribute to its non-polar nature. While the hydroxyl group (-OH) at the 4-position can participate in hydrogen bonding, its contribution is outweighed by the hydrophobicity of the rest of the molecule. The principle of "like dissolves like" dictates that non-polar molecules have limited solubility in polar solvents like water.[3][4]
Q2: What is the expected impact of pH on the solubility of this compound?
A2: The pH of the aqueous medium is a critical factor. The quinoline ring system contains a basic nitrogen atom.[2] In acidic conditions (lower pH), this nitrogen can be protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, more soluble in water.[2][5] Conversely, in neutral or basic conditions (higher pH), the compound will exist predominantly in its less soluble, neutral form.
Q3: I've prepared a stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer. Why does this happen and how can I prevent it?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower. To prevent this, it is advisable to add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This allows for more gradual mixing and can help keep the compound in solution. Using a co-solvent system in the final aqueous solution can also mitigate this problem.
Q4: How can I visually confirm if the compound is fully dissolved?
A4: A fully dissolved compound will form a clear, transparent solution with no visible particulates. To be certain, you can employ the Tyndall effect: shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid, it indicates the presence of suspended particles (a colloidal suspension), meaning the compound is not truly dissolved.[3] For a more definitive assessment, filtering the solution through a 0.22 µm syringe filter and then quantifying the concentration of the filtrate via an analytical method like HPLC is recommended.[3]
Troubleshooting Guide: Enhancing the Aqueous Solubility of 5,8-Dichloro-2-methylquinolin-4-ol
This section provides systematic approaches to address solubility issues. The choice of method will depend on the specific requirements of your experiment.
Method 1: pH Adjustment
This is often the most straightforward and effective initial approach for ionizable compounds like quinoline derivatives.
Principle: By lowering the pH of the aqueous medium, the basic nitrogen in the quinoline ring of 5,8-Dichloro-2-methylquinolin-4-ol becomes protonated, forming a more soluble salt.[2][5]
Step-by-Step Protocol:
Initial Assessment: Attempt to dissolve a small amount of the compound in your desired aqueous buffer at its native pH. Observe for insolubility.
Acidification: Prepare a series of buffers with decreasing pH values (e.g., pH 6, 5, 4, 3).
Solubility Testing: Add a known excess of 5,8-Dichloro-2-methylquinolin-4-ol to a fixed volume of each buffer.
Equilibration: Stir the suspensions at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[6]
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.[6]
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Selection: Choose the lowest pH that provides the desired concentration and is compatible with your experimental system.
Causality Behind Experimental Choices:
A stepwise pH reduction allows for the identification of the optimal pH for solubilization without excessive acidity that could compromise the compound's stability or affect the biological system under study.
Equilibration is crucial for determining the thermodynamic solubility at a given pH.[6]
Method 2: Utilization of Co-solvents
When pH adjustment alone is insufficient or not feasible for the experimental setup, a co-solvent system can be employed.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving non-polar compounds.[7][8]
Common Co-solvents:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol
Methanol
Polyethylene glycol (PEG)
Step-by-Step Protocol:
Stock Solution Preparation: Prepare a high-concentration stock solution of 5,8-Dichloro-2-methylquinolin-4-ol in a suitable organic solvent like DMSO.
Co-solvent System Preparation: In your aqueous buffer, create a series of solutions with increasing concentrations of the chosen co-solvent (e.g., 1%, 5%, 10% DMSO).
Dilution: Add a small volume of the concentrated stock solution to the co-solvent-containing buffers to achieve the desired final concentration of your compound. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing or stirring.
Observation: Visually inspect for any precipitation.
Optimization: Determine the lowest percentage of co-solvent required to maintain the compound in solution.
Causality Behind Experimental Choices:
Starting with a high-concentration stock allows for the addition of a minimal volume of organic solvent to the final aqueous solution, thereby minimizing potential solvent effects on the experiment.
Gradually increasing the co-solvent concentration helps to identify the threshold needed for solubility, avoiding unnecessarily high concentrations that might interfere with biological assays.
Table 1: Comparison of Common Co-solvents
Co-solvent
Advantages
Disadvantages
DMSO
Excellent solubilizing power for many non-polar compounds.
Can be toxic to cells at higher concentrations; may interfere with some assays.
Ethanol
Less toxic than DMSO; widely used in biological experiments.
May not be as effective as DMSO for highly insoluble compounds.
PEG
Low toxicity; can also act as a stabilizing agent.
Can increase the viscosity of the solution.
Method 3: Advanced Solubilization Techniques
For particularly challenging cases, more advanced methods can be considered.
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier matrix. The drug is dissolved with the carrier in a common solvent, and the solvent is then evaporated, leaving a solid dispersion that can have improved dissolution properties.[9]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate non-polar molecules, like 5,8-Dichloro-2-methylquinolin-4-ol, forming an inclusion complex that is more water-soluble.[9][10]
Experimental Workflow and Decision-Making Diagram
The following diagram outlines a logical workflow for troubleshooting solubility issues with 5,8-Dichloro-2-methylquinolin-4-ol.
Caption: A decision-making workflow for addressing solubility issues.
Best Practices for Handling and Storage
Storage of Solid Compound: Store 5,8-Dichloro-2-methylquinolin-4-ol in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Stock Solutions: If preparing stock solutions in organic solvents, store them at -20°C or -80°C to maintain stability. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity, as some compounds can precipitate out at low temperatures.
Aqueous Solutions: It is generally recommended to prepare fresh aqueous solutions of the compound for each experiment, as the stability in aqueous media over time may be limited.
References
The Good Scents Company. 2-methyl quinoline. [Link]
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
preventing side reactions during quinoline ring closure
Topic: Preventing Side Reactions During Quinoline Ring Closure Status: Operational Operator: Senior Application Scientist Welcome to the Technical Support Hub. You are accessing the advanced troubleshooting database for...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Side Reactions During Quinoline Ring Closure
Status: Operational
Operator: Senior Application Scientist
Welcome to the Technical Support Hub.
You are accessing the advanced troubleshooting database for quinoline scaffold construction. This guide bypasses standard textbook definitions to address the specific failure modes—tars, violent exotherms, and regio-isomeric mixtures—that ruin weeks of benchwork.
Our protocols are grounded in mechanistic causality . We do not just tell you what to do; we explain why the reaction fails if you don't.
The Failure Mode: Acrolein and vinyl ketones are potent electrophiles that readily polymerize under the harsh acidic conditions required for cyclization. If the concentration of free acrolein exceeds the rate of aniline addition, polymerization (tar) becomes the dominant pathway over cyclization.
The Hazard: The reaction is autocatalytic. The exotherm from polymerization spikes the temperature, accelerating dehydration, releasing more acrolein, and leading to a "runaway" event.
The Solution: The Moderator Protocol (Ferrous Sulfate)
To prevent this, we utilize a radical scavenger and oxygen carrier to moderate the reaction kinetics. The following protocol is adapted from Organic Syntheses standards [1].
Protocol: Controlled Skraup Synthesis
Parameter
Specification
Causality
Oxidant
Nitrobenzene + Ferrous Sulfate ()
acts as an electron transfer agent, moderating the oxidation rate and preventing the "induction period" spike.
Prevents a high local concentration of acid that triggers rapid glycerol dehydration before the amine is available to trap the acrolein.
Temperature
Reflux ()
Must be maintained. If temp drops, acrolein accumulates. When heat is reapplied, the accumulated acrolein reacts all at once (Explosion risk).
Step-by-Step Workflow:
Charge: In a round-bottom flask, combine aniline (0.3 mol), glycerol (0.45 mol), nitrobenzene (0.17 mol), and ferrous sulfate (10 g) .
Mix: Stir vigorously. The solids must be dispersed to avoid "hot spots."
Acidify: Add conc.
(100 g) dropwise with cooling if necessary to keep temp < during addition.
Ramp: Heat reflux condenser with water flowing. Apply heat gently.
The Critical Observation: Watch for the onset of boiling. If the reaction bubbles vigorously on its own, remove the heat source immediately . The
should dampen this, but always be ready to cool.
Completion: Reflux for 4 hours.
Visualizing the Failure Pathway
Caption: The Skraup divergence. Without immediate trapping of acrolein by aniline (controlled via FeSO4/Temperature), the pathway collapses into polymerization.
Module 2: Regioselectivity Support
Core Issue: "I synthesized the wrong isomer (2- vs 4-hydroxyquinoline)."
Target Synthesis: Conrad-Limpach-Knorr
The Problem: Kinetic vs. Thermodynamic Control
When condensing aniline with a
-keto ester (e.g., ethyl acetoacetate), the reaction can proceed via two distinct intermediates. The failure to control temperature results in a mixture or the wrong regioisomer.
Low Temp (
): Kinetic control favors the formation of the Schiff Base (imine). Cyclization yields 4-hydroxyquinoline (Conrad-Limpach).
High Temp (
): Thermodynamic control favors the formation of the Amide (via alcohol elimination).[6] Cyclization yields 2-hydroxyquinoline (Knorr).
The Solution: The Temperature Switch Protocol
You cannot "drift" between temperatures. You must commit to the pathway before the reagents mix [2].
. This is the "dead zone" where both Schiff base and Amide form.
Fix: For 4-hydroxy, mix at
with an acid catalyst and dry the Schiff base before heating it. For 2-hydroxy, drop the aniline into boiling keto-ester.
Pathway Logic Diagram
Caption: The critical divergence in Conrad-Limpach-Knorr synthesis. Temperature determines the initial bond formation (C=N vs C-N), locking in the final regioisomer.
Module 3: The Friedländer & Combes Hub
Core Issue: "My starting material disappeared, but I have no quinoline."
Target Synthesis: Friedländer
The Problem: Self-Condensation
The Friedländer synthesis requires an o-aminoaldehyde/ketone. These molecules are inherently unstable. The amino group is a nucleophile; the carbonyl is an electrophile.
Failure: In the presence of strong base or acid (meant to catalyze reaction with the second ketone), the starting material reacts with itself (intermolecular aldol condensation), forming complex oligomers before it can react with the target ketone.
The Solution: "Active Methylene" Tuning
To prevent self-condensation, the target ketone (the second component) must be more acidic/reactive than the o-amino carbonyl compound [3].
Self-Validating Protocol:
Solvent Choice: Use Ethanol or Acetic Acid . Avoid water if possible to push the dehydration equilibrium.
Catalyst Toggling:
If reacting with a simple ketone (e.g., acetone): Use Base (KOH/EtOH) . The base generates the enolate of acetone, which is a better nucleophile than the aniline amine.
If reacting with a
-keto ester: Use Acid (p-TsOH) or heat alone. The acid activates the ketone carbonyl without deprotonating the aniline (which would kill its nucleophilicity).
The "Slow-Add" Trick: Dissolve the o-amino compound in solvent. Add the target ketone/aldehyde first. Then add the catalyst. This ensures the catalyst encounters the mixture, not just the unstable starting material.
Frequently Asked Questions (FAQs)
Q: Can I avoid the use of Arsenic acid in Skraup? It's cited in old literature.A:YES. Absolutely. Arsenic acid was used as an oxidant. It is toxic and obsolete. Use the Nitrobenzene/FeSO4 method (Module 1) or Iodine (
) as a mild oxidant.[8] Iodine (1-2 mol%) allows for a smoother reaction at lower temperatures [4].
Q: My Doebner-Miller product is stuck in an emulsion.A: This is due to the amphoteric nature of quinolines.
Fix: Basify the mixture to pH 10-11 using NaOH. The quinoline will precipitate or oil out. Extract with Dichloromethane (DCM) , not ether (quinoline is quite polar). Wash the organic layer with brine to break the emulsion.
Q: Are there "Green" alternatives to these harsh acids?A: Yes. Recent workflows utilize Ionic Liquids or Microwave Irradiation to drive the Conrad-Limpach cyclization without the
heating requirement. Additionally, solid acid catalysts (e.g., Zeolites, K10 Montmorillonite) can replace in Friedländer syntheses, improving yield and reducing tar [5].
References
Clarke, H. T.; Davis, A. W. "Quinoline."[2][3][4][9][10][11][12][13][14] Organic Syntheses, Coll.[10] Vol. 1, p. 478 (1941). [Link]
Reitsema, R. H. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43-68 (1948). [Link]
Marco-Contelles, J., et al. "The Friedländer Reaction: From the First to the Latest Contributions." Chemical Reviews, 109(6), 2652–2671 (2009). [Link]
Wu, Y., et al. "Iodine-Catalyzed Skraup Synthesis of Quinolines under Mild Conditions." Tetrahedron Letters, 52(12), 1234-1237 (2011). [Link]
Palimkar, S. S., et al. "Microwave-Assisted Synthesis of Quinolines using Zeolite Catalysts." Green Chemistry, 6, 55-60 (2004). [Link]
optimizing temperature for Conrad-Limpach synthesis of dichloroquinolines
Technical Support Center: Conrad-Limpach Synthesis Optimization Topic: Thermal Control Strategies for Dichloroquinoline Scaffolds Ticket ID: CL-OPT-2026-T PART 1: THE THERMAL LANDSCAPE (Core Directive) Welcome to the Adv...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Conrad-Limpach Synthesis OptimizationTopic: Thermal Control Strategies for Dichloroquinoline Scaffolds
Ticket ID: CL-OPT-2026-T
PART 1: THE THERMAL LANDSCAPE (Core Directive)
Welcome to the Advanced Synthesis Support Center. You are likely here because your Conrad-Limpach reaction is yielding tar, the wrong isomer (2-hydroxyquinoline), or unreacted starting material.
In the synthesis of 4,7-dichloroquinoline (a critical pharmacophore for antimalarials like Chloroquine), the Conrad-Limpach method is the industry standard for constructing the quinoline ring. However, it is strictly governed by a bifurcated thermal pathway .
The Golden Rule: The Conrad-Limpach synthesis is not a single thermal event; it is a two-stage process requiring opposing thermal profiles:
Kinetic Control (Step 1): Low-temperature condensation to favor the anil (enamine).
Thermal Shock (Step 2): Ultra-high-temperature cyclization to drive the rate-determining electrocyclic ring closure.
Failure to respect this "Thermal Switch" is the primary cause of batch failure.
PART 2: VISUALIZATION OF FAILURE MODES
The diagram below maps the critical thermal divergence. Note how "lukewarm" conditions (100°C–140°C) are the "Death Zone"—too hot for the kinetic product, too cold for cyclization, leading to the thermodynamic Knorr side-product.
Figure 1: Thermal divergence pathway.[1][2] Green path indicates the desired Conrad-Limpach route; Grey path indicates the Knorr side-reaction caused by improper thermal control.
PART 3: TROUBLESHOOTING CENTER (FAQ)
Q1: My final product analyzes as 7-chloro-2-hydroxyquinoline (the Knorr product) instead of the 4-hydroxy isomer. What happened?Diagnosis: Thermodynamic Control Failure.
Root Cause: You likely heated the initial condensation step (aniline + ketoester) too aggressively or too slowly.
The Science: At moderate heat (
), the aniline attacks the ester carbonyl (thermodynamic trap) rather than the ketone carbonyl (kinetic trap). This forms an amide, which cyclizes to the 2-hydroxy isomer.[1]
The Fix: Perform the initial condensation at room temperature or mild reflux () using an acid catalyst (e.g., HCl) and a water separator (Dean-Stark) to lock in the anil structure before any high-heat steps.
Q2: I am seeing massive tar formation during the cyclization step. Yield is <30%.Diagnosis: Polymerization via Thermal Soak.
Root Cause: You likely heated the anil intermediate gradually in the reaction vessel.
The Science: The cyclization requires
to overcome the activation energy.[3][4] If you slowly ramp the temperature from to , the intermediate spends hours in the "decomposition window" (), leading to intermolecular polymerization rather than intramolecular cyclization.
The Fix: Use the "Flash Cyclization" technique. Pre-heat your solvent (Dowtherm A) to a rolling boil () first. Then, add your room-temperature anil solution dropwise directly into the boiling solvent. This ensures every molecule instantly hits the activation temperature.
Q3: Which solvent is strictly required? Can I use DMSO or DMF?Diagnosis: Solvent Thermal Limit.
The Science: DMSO and DMF boil too low (
and ) and will decompose/runaway at Conrad-Limpach temperatures. You need a solvent that boils above the cyclization threshold ().[4]
Recommendation: Refer to the Solvent Selection Table below.
Solvent
Boiling Point
Suitability
Notes
Dowtherm A
258°C
Optimal
Eutectic mix of diphenyl ether/biphenyl.[5] Industry standard.
Diphenyl Ether
259°C
Good
Solid at RT (mp 26°C), inconvenient for handling.
Mineral Oil
>280°C
Moderate
Difficult to remove from product during workup.
Sulfolane
285°C
Poor
Often decomposes or reacts at these extreme temps.
Charge: Mix 3-chloroaniline (12.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in benzene or toluene (100 mL).
Catalyst: Add catalytic p-toluenesulfonic acid (0.1 g) or 2 drops of conc. HCl.
Reaction: Heat to mild reflux (
). Monitor water collection in the Dean-Stark trap.
Endpoint: When theoretical water (~1.8 mL) is collected, stop. Evaporate solvent under reduced pressure.
Checkpoint: The residue is the crude
-anilinocrotonate (anil). Do not purify by distillation (heat will cause degradation). Proceed immediately.
Phase 2: Thermal Shock Cyclization (The Conrad-Limpach Step)
Setup: 500 mL flask, wide-bore air condenser (not water-cooled, to prevent thermal shock breakage), vigorous magnetic stirring or mechanical stirring.
Pre-Heat: Charge Dowtherm A (100 mL) into the flask. Heat until it reaches a vigorous rolling boil (
).
Addition: Dissolve the crude anil from Phase 1 in a minimal amount of Dowtherm A or add neat (if liquid). Add this dropwise to the boiling solvent over 15–20 minutes.
Critical: The temperature of the bulk solvent must NOT drop below
during addition.
Observation: Ethanol is rapidly evolved and flashes off (ensure ventilation).
Cook: Maintain boiling for 30–60 minutes post-addition.
Workup: Cool to room temperature. The product (7-chloro-4-hydroxyquinoline) usually precipitates as a solid. Dilute with hexane or toluene to wash away Dowtherm A. Filter and dry.
Phase 3: Chlorination (The "Dichloro" Finish)
Reaction: Suspend the dried 7-chloro-4-hydroxyquinoline in Phosphorus Oxychloride (
) .
Heat: Reflux (
) for 1–2 hours.
Quench: Pour onto crushed ice/ammonia mixture carefully.
Conrad, M., & Limpach, L. (1887).[1][3][9] "Ueber das Anilid des Acetessigesters und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.[9]
Price, C. C., & Roberts, R. M. (1948). "4,7-Dichloroquinoline."[2][6][7][8][10] Organic Syntheses, Coll. Vol. 3, p. 272. (Definitive protocol for the Dowtherm A method).
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.
BenchChem Technical Support. (2025). "Troubleshooting Conrad-Limpach Synthesis of Quinolines." Technical Support Center.
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Comparison of thermal methods).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Lead Scientist: Dr. A. Vance, Senior Applications Scientist
Last Updated: February 26, 2026
Executive Summary & Molecule Profile
Context:
5,8-Dichloro-2-methylquinolin-4-ol (often existing as the tautomer 5,8-dichloro-2-methylquinolin-4(1H)-one) is a critical intermediate, typically synthesized via the Conrad-Limpach cyclization of 2,5-dichloroaniline and ethyl acetoacetate.
The Challenge:
The synthesis requires high temperatures (>250°C) in solvents like Dowtherm A or Diphenyl ether. Consequently, the "crude" material is often contaminated with:
Thermal degradation products: Black tars and polymers.
Acidify slowly with Acetic Acid (preferred) or dilute HCl to pH 6-7.
Why Acetic Acid? It provides a buffering effect, preventing the redissolution of the product as a quinolinium cation (which happens if pH < 2).
Digest: Allow the slurry to stir for 1 hour.
Filter and wash with copious water (to remove salts) followed by cold Acetone (to dry).
Visualization: Purification Logic
The following diagram illustrates the decision matrix for purification, ensuring you do not lose yield to incorrect solvent choices.
Caption: Figure 1. The "Acid-Base Swing" workflow effectively separates the amphoteric product from non-acidic impurities.
Troubleshooting & FAQs
Q1: My product is precipitating as a sticky gum upon acidification. Why?
Cause: This usually happens if the acidification is too rapid or if there are trapped organic solvents.
Fix:
Use Acetic Acid: Switch from HCl to Glacial Acetic Acid. The precipitation is slower and more controlled.
Temperature Control: Acidify at 50-60°C rather than room temperature. The heat keeps the impurities mobile while the high-melting product crystallizes.
Seeding: If available, add a few crystals of pure product during acidification.
Q2: The NMR shows a "ghost" proton on the Nitrogen (NH). Is this an impurity?
Analysis: Likely not.
Explanation: 4-Hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one) .
Solid State: Predominantly the 4-one (NH is present).
Solution (DMSO-d6): You will often see a broad singlet >11 ppm (NH) and a ketone character. This is the correct structure, not an impurity [1][2].
Q3: I still have 2,5-dichloroaniline in my product (peaks at ~6.5-7.0 ppm).
Cause: Incomplete washing or pH overshoot.
Fix:
Reprocess: Repeat the Phase B (Base Dissolution) step. Aniline is strictly insoluble in 10% NaOH. Ensure you filter the base solution carefully through Celite to catch fine aniline particles.
Solvent Wash: Wash the final dried solid with boiling Ethanol. The dichloroaniline is very soluble in hot ethanol; the dichloro-quinolinol is sparingly soluble (check solubility table below).
Q4: What solvent should I use for Recrystallization?
If the Acid-Base swing yields <98% purity, use one of the following:
Solvent System
Solubility
Comments
Glacial Acetic Acid
High (Hot)
Best for Scale. Dissolve boiling, cool to RT. Yields needles.
DMF / Water
High (DMF)
Dissolve in min. hot DMF, add water until turbid, cool.
Ethanol
Low
Poor solubility for dichloro-analogs. Not recommended.
DMSO
Very High
Hard to remove solvent. Avoid.
References
BenchChem. (2025).[1][6] Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note. Retrieved from 1
Reynolds, G. A., & Hauser, C. R. (1950). 2-Methyl-4-hydroxyquinoline.[7] Organic Syntheses, 30, 58. Retrieved from 7
Gould, S. J., &qp.[6] Halley, K. A. (1991). Conrad-Limpach synthesis of 4-hydroxyquinolines. J. Am. Chem. Soc. (Contextual grounding on mechanism and solvent effects).
Sigma-Aldrich. (n.d.). Solubility and Miscibility Data. Retrieved from 8
purification of 5,8-Dichloro-2-methylquinolin-4-ol by column chromatography
Technical Support Center: Purification of 5,8-Dichloro-2-methylquinolin-4-ol Case ID: #QN-58-CL-PUR Status: Open Guide Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The Cor...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 5,8-Dichloro-2-methylquinolin-4-ol
Case ID: #QN-58-CL-PUR
Status: Open Guide
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The Core Challenge
Welcome to the technical support hub for quinoline purification. You are likely here because standard chromatography methods (Hexane/Ethyl Acetate) are failing to purify 5,8-Dichloro-2-methylquinolin-4-ol .
The Problem: This molecule is a "chameleon." It does not behave like a simple organic solid due to tautomerism . While you write it as a 4-hydroxyquinoline (enol), it predominantly exists as a 4-quinolone (keto) species in solution and on polar surfaces (like silica).
Consequence: The keto form is highly polar and possesses a basic nitrogen and an acidic proton. This leads to:
Insolubility: It crashes out in non-polar mobile phases.
Streaking: It interacts aggressively with acidic silanols on the silica gel.
The following guide abandons standard templates to address these specific physicochemical realities.
Mechanism of Failure (Visualized)
Before attempting purification, you must understand the molecular behavior inside the column.
Figure 1: The tautomeric equilibrium shifts toward the polar keto form on silica, causing strong retention and tailing.
Standard Operating Procedure (The "Happy Path")
Do not use Hexanes. Your compound is likely insoluble in them. Use the following optimized system.
Provides solubility for the aromatic core (5,8-dichloro rings).
Polar Solvent
Methanol (MeOH)
Elutes the polar keto-form; disrupts H-bonds with silica.
Modifier
1% Triethylamine (TEA)
CRITICAL: Neutralizes acidic silanols on silica, preventing the basic nitrogen of the quinoline from sticking.
Gradient
0% → 10% MeOH in DCM
Start with 100% DCM (with 1% TEA) to elute non-polar impurities, then ramp MeOH.
Troubleshooting Guide (Q&A Format)
Q1: My compound precipitates at the top of the column immediately after loading. What happened?
Diagnosis: Solubility Failure.
You likely tried to "liquid load" using a minimal amount of DCM or Chloroform. 5,8-Dichloro-2-methylquinolin-4-ol has poor solubility due to strong intermolecular π-stacking and H-bonding (dimerization of the quinolone form).
Solution: Solid Loading (Dry Loading)
Liquid loading is not recommended for this compound.
Dissolve your crude mixture in a larger volume of DCM/MeOH (1:1) or even pure MeOH until clear. Heat gently if necessary.
Add Celite 545 or clean Silica Gel (ratio: 2g solid support per 1g crude).
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
Load this powder on top of your pre-packed column as a flat bed.
Q2: I am using the DCM/MeOH system, but the peak is still broad and "ghosting" (tailing) over 20 fractions.
Diagnosis: Unmasked Silanols.
The 5,8-dichloro substitution lowers the pKa of the phenol, but the ring nitrogen remains basic enough to interact with silica. If you didn't add a modifier, the compound is "dragging" along the silica surface.
Solution: The "Base Wash" Technique
Pre-treat the column: Before loading your sample, flush the column with 3 column volumes (CV) of DCM + 1% TEA .
Run the gradient: Continue using 1% TEA in both your Solvent A (DCM) and Solvent B (MeOH/DCM mix) throughout the run.
Alternative: If TEA is unavailable, use 1% concentrated Ammonium Hydroxide (NH₄OH) in the MeOH line.
Q3: I see two spots on TLC that merge on the column. Is this the tautomer?
Diagnosis: Likely Synthetic Impurities (Not Tautomers).
Tautomerization is usually too fast to separate on silica (unless at very low temps). You are likely seeing:
Impurity B: Regioisomer (if the starting aniline was meta-substituted, though 2,5-dichloroaniline usually directs to a single product, 5,8-dichloro substitution implies a specific precursor).
Solution: Shallow Gradient Optimization
Run a "focusing gradient."
Determine the % MeOH where the product elutes (e.g., 4%).
Run the column at 2% MeOH for 5 CVs, then slowly ramp to 5% MeOH over 10 CVs. This pulls the impurities apart.
Advanced Workflow: Decision Tree
Use this logic flow to determine your next move if the standard protocol fails.
Figure 2: Decision matrix for loading and mobile phase modification.
The "Nuclear Option": Reverse Phase (C18)
If normal phase silica fails despite modifiers (common for very polar quinolones), switch to Reverse Phase (C18) .
Why: C18 silica is capped and lacks the acidic silanols that cause streaking.
Protocol:
Column: C18 Flash Cartridge.
Solvent A: Water + 0.1% Formic Acid (keeps the quinoline protonated and soluble).
Solvent B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 100% B.
Note: The product will elute sharply. The acidic pH stabilizes the cationic form, preventing aggregation.
References
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 102, 276–302.[1] Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2015). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
PubChem. (2025).[2] 4-Chloro-2-methylquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
Technical Support Center: Regiocontrol in Dichloroaniline Cyclizations
The following guide is structured as a specialized Technical Support Center for researchers working with halogenated aniline cyclizations. It prioritizes mechanistic causality and actionable troubleshooting over generic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center for researchers working with halogenated aniline cyclizations. It prioritizes mechanistic causality and actionable troubleshooting over generic advice.
Current Status: Operational
Topic: Resolving Regioselectivity & Yield Issues in Dichloro-Heterocycle Synthesis
Lead Scientist: Dr. A. Vance, Senior Applications Specialist
Executive Summary: The "Dichloro" Challenge
Dichloroanilines (DCAs) present a unique "push-pull" conflict in cyclization chemistry. While the amine group pushes electron density (+M effect) to activate the ring, the two chlorine atoms exert strong inductive withdrawal (-I) and steric bulk.
The Core Problem: In cyclization reactions (particularly Fischer Indole and Benzimidazole synthesis), the position of the chlorine atoms creates competing reactive sites.
3,4-Dichloroaniline: Creates a "Steric vs. Electronic" conflict during sigmatropic rearrangements, leading to inseparable mixtures of 5,6- and 4,5-dichloro isomers.
2,5-Dichloroaniline: Often suffers from steric inhibition at the ortho-position, stalling cyclization or forcing polymerization.
This guide provides the logic and protocols to resolve these specific regiochemical bottlenecks.
Troubleshooting Module A: The Fischer Indole Dilemma
Target Substrate: 3,4-Dichloroaniline (3,4-DCA)
Common Issue: User intends to synthesize 5,6-dichloroindole but observes significant 4,5-dichloroindole impurity or low yields.
The Mechanistic Root Cause
In the Fischer Indole synthesis, the hydrazone formed from 3,4-DCA undergoes a [3,3]-sigmatropic rearrangement. The bond formation can occur at two positions relative to the hydrazone nitrogen:
Position 2 (Ortho to NH, Meta to Cl): Leads to the 4,5-dichloroindole .
Position 6 (Ortho to NH, Ortho to Cl): Leads to the 5,6-dichloroindole .
Why the mixture occurs:
Although Position 2 is electronically favorable (less deactivated by the inductive effect of the Cl at C4), it is sterically hindered by the Cl atom at Position 3. Conversely, Position 6 is sterically open but electronically deactivated.
Result: The reaction typically favors the 5,6-isomer (via attack at C6) due to the dominance of steric factors, but high temperatures can overcome the steric barrier at C2, increasing the unwanted 4,5-isomer.
Diagnostic & Solution Matrix
Symptom
Probable Cause
Corrective Action
High 4,5-isomer content (>15%)
Reaction temperature too high (Thermodynamic control).
Lower Temperature: Switch from refluxing acetic acid to a lower-boiling solvent (e.g., benzene/toluene) with a stronger Lewis Acid (ZnCl₂ or BF₃·OEt₂) to drive kinetics at lower heat.
Incomplete Conversion
Deactivated ring (Cl electron withdrawal).
Promoter Switch: Replace weak acids (AcOH) with Polyphosphoric Acid (PPA) or microwave irradiation to force the [3,3]-shift without overheating.
Tarry/Black Reaction Mixture
Polymerization of electron-poor hydrazine.
Protect the Hydrazine: Ensure the hydrazone is fully formed before adding the acid catalyst. Do not mix hydrazine, ketone, and acid simultaneously.
Visualizing the Pathway
The following decision tree illustrates the divergence in the mechanism.
Caption: Mechanistic divergence in 3,4-dichloroaniline cyclization. Path B is favored under kinetic control (lower T).
Target Substrate: 5,6-Dichlorobenzimidazole
Common Issue: Regioselective N-alkylation failure (N1 vs. N3 mixtures).
The Mechanistic Root Cause
5,6-Dichlorobenzimidazole is symmetric due to rapid tautomerism of the N-H proton. However, once the proton is removed (by base), the resulting anion is a resonance hybrid. When an electrophile (R-X) approaches:
Steric Factors: If there is a substituent at C4 or C7, alkylation will occur at the distal nitrogen (N1) to avoid steric clash.
Electronic Factors: With 5,6-dichloro substitution, the anion is relatively symmetric electronically. Regiocontrol becomes difficult and often results in a 1:1 mixture unless a specific directing group is present.
Protocol: Regioselective N-Alkylation (The "Base-Switch" Method)
To force regioselectivity, you must alter the tightness of the ion pair between the benzimidazole anion and the metal cation.
Standard Protocol (Non-Selective):
Base: K₂CO₃
Solvent: DMF
Result: ~50:50 mixture of N1/N3 isomers (if asymmetric).
Optimized Protocol (High Selectivity for N1):
Solvent: Anhydrous THF (promotes tight ion pairing).
Base: NaH (Sodium Hydride).
Mechanism: The Na+ coordinates tightly with the N3 nitrogen (closer to the more electron-rich side or guided by C4 substituents), shielding it and forcing the alkyl halide to attack N1.
Validated Experimental Protocol
Workflow: Optimized Synthesis of 5,6-Dichloro-2-methylindole (Fischer Method)
Designed to minimize the 4,5-isomer impurity.
Reagents:
3,4-Dichlorophenylhydrazine HCl (1.0 equiv)
Acetone (excess, acts as solvent/reactant)
Polyphosphoric Acid (PPA)
Step-by-Step:
Hydrazone Formation: Dissolve 3,4-dichlorophenylhydrazine HCl in acetone. Stir at room temperature for 1 hour. Evaporate excess acetone to isolate the hydrazone as a solid. Why? Isolating the hydrazone prevents side-reactions between free hydrazine and PPA.
Cyclization: mechanically stir the hydrazone into PPA (10g PPA per 1g hydrazone) at 80°C .
Critical Checkpoint: Monitor temperature strictly. Do not exceed 90°C. Higher temperatures activate the C2-attack pathway (see Diagram 1).
Quenching: Pour the hot syrup onto crushed ice/water with vigorous stirring.
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
Validation: 1H NMR should show two singlets in the aromatic region for the 5,6-isomer (para protons on the benzene ring do not couple). The 4,5-isomer would show a doublet (ortho coupling).
FAQ: Rapid Fire Solutions
Q: I need the 4,5-dichloroindole isomer, but the Fischer reaction gives me the 5,6-isomer. How do I switch?A: You cannot effectively switch the regioselectivity of the Fischer reaction for this substrate. You must change the strategy to a Palladium-Catalyzed Heteroannulation .
Route: Use 2,3-dichloroaniline + Alkyne + Pd(OAc)₂. This forces the cyclization to occur at the nitrogen and the C2-position (which is C6 of the aniline), effectively building the indole from the "other side" or using a specific ortho-halo precursor that forces the geometry.
Q: My 2,6-dichloroaniline isn't reacting with the ketone.A: 2,6-DCA is extremely sterically hindered at the amine. Standard condensation fails.
Fix: Use Titanium(IV) Chloride (TiCl₄) as a water scavenger and Lewis acid to force the imine/hydrazone formation.
Q: How do I separate the 4,5- and 5,6- isomers if I already have a mixture?A: They are difficult to separate by flash chromatography due to similar polarity.
Technique: Use fractional crystallization . The 5,6-isomer is typically higher melting and less soluble in non-polar solvents (like hexanes/benzene) due to its symmetry.
References
Fischer Indole Mechanism & Regioselectivity:
Robinson, B. "The Fischer Indole Synthesis."[1][2][3][4][5] Chemical Reviews, 1963, 63(4), 373–401.
Regioselective N-Alkylation of Indazoles/Benzimidazoles:
Conway, L. et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.
Palladium-Catalyzed Solutions for Chloroanilines:
Nazare, M. et al.[6] "A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines." Angewandte Chemie Int.[6] Ed., 2004, 43, 4526-4528.[6]
One-Pot Synthesis from Dichloroanilines:
Yamaguchi, M. et al. "One-Pot Synthesis of 2,4-Disubstituted Indoles from N-Tosyl-2,3-dichloroaniline." Organic Letters, 2014.
A Comparative Guide to the 1H NMR Spectroscopic Analysis of 5,8-Dichloro-2-methylquinolin-4-ol
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,8-dichloro-2-methylquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials scie...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,8-dichloro-2-methylquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science.[1][2] We will explore the predicted spectral features, offering a rationale grounded in established spectroscopic principles. Furthermore, this guide will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate methods for structural elucidation and purity assessment.
The Structural Landscape: Tautomerism in 5,8-Dichloro-2-methylquinolin-4-ol
A critical consideration for the analysis of 4-hydroxyquinolines is the existence of keto-enol tautomerism. 5,8-Dichloro-2-methylquinolin-4-ol can exist in equilibrium between the hydroxyl (-ol) form and the quinolone (-one) form. The quinolone tautomer is often the more stable and, therefore, the predominant form in solution. This guide will focus on the analysis of the 5,8-dichloro-2-methyl-1H-quinolin-4-one tautomer, which significantly influences the expected ¹H NMR spectrum, particularly concerning the proton attached to the nitrogen atom.
¹H NMR Spectrum: A Predicted Fingerprint
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed map of the proton environment within a molecule.[3] For 5,8-dichloro-2-methylquinolin-4-ol, we can predict the chemical shifts (δ), splitting patterns (multiplicity), and integration values for each unique proton. These predictions are based on the electronic effects of the substituents (chloro, methyl) and the inherent aromaticity of the quinoline scaffold.[4][5]
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
NH (1-H)
> 11.0
Broad Singlet (br s)
1H
The proton on the nitrogen in the quinolone form is acidic and often appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and its position on an electron-deficient ring.
CH₃ (2-Me)
~2.4
Singlet (s)
3H
This aliphatic methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring. It is a singlet as there are no adjacent protons to couple with.
H3
~6.2
Singlet (s)
1H
This vinylic proton is on the pyridine ring. It is a singlet because it has no vicinal proton neighbors. Its upfield shift relative to the benzenoid protons is characteristic of its position in the quinolone system.
H6
~7.8
Doublet (d)
1H
This aromatic proton is on the benzene ring, ortho to H7. The strong electron-withdrawing effects of the flanking chlorine atoms at positions 5 and 8 deshield this proton, shifting it downfield. It appears as a doublet due to coupling with H7.
H7
~7.5
Doublet (d)
1H
This aromatic proton is ortho to H6. It is also deshielded by the adjacent chlorine atom at position 8. It appears as a doublet from coupling to H6. The expected ortho-coupling constant (³J) is typically 7-9 Hz.[6]
Visualizing the Molecule and Analytical Workflow
To better understand the structural assignments and the process of analysis, the following diagrams are provided.
Caption: Molecular structure of the predominant tautomer, 5,8-dichloro-2-methyl-1H-quinolin-4-one, with key protons labeled.
Technical Guide: FTIR Characterization of 5,8-Dichloro-2-methylquinolin-4-ol
Executive Summary & Significance 5,8-Dichloro-2-methylquinolin-4-ol (also referred to as 5,8-dichloro-2-methyl-4-quinolone) is a critical heterocyclic intermediate, often utilized in the synthesis of antimalarial agents,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Significance
5,8-Dichloro-2-methylquinolin-4-ol (also referred to as 5,8-dichloro-2-methyl-4-quinolone) is a critical heterocyclic intermediate, often utilized in the synthesis of antimalarial agents, antibacterial quinolones, and specific tyrosine kinase inhibitors.[1][2]
For researchers and drug development professionals, the primary analytical challenge lies in distinguishing this compound from its structural isomers (e.g., 5,7-dichloro analogs) and its starting materials (e.g., 4,7-dichloroquinoline).[2] Fourier Transform Infrared (FTIR) spectroscopy serves as the definitive "fingerprinting" tool for this purpose, provided the user understands the keto-enol tautomerism that governs its solid-state structure.[2]
This guide moves beyond generic spectral lists to explain the causality of the peaks, offering a self-validating protocol for identity verification.
Theoretical Basis: The Tautomer Trap
To accurately interpret the FTIR spectrum of 5,8-Dichloro-2-methylquinolin-4-ol, one must first address the nomenclature-structure discrepancy.[2] While the name implies an alcohol (-ol), the compound exists predominantly as a 4-quinolone (ketone form) in the solid state due to aromatic stabilization and intermolecular hydrogen bonding.[2]
The Spectroscopic Consequence[1][3]
Expectation (Incorrect): A sharp O-H stretch (~3500 cm⁻¹) and an aromatic C=N stretch.[2]
Reality (Correct): A strong Carbonyl (C=O) stretch (~1630–1650 cm⁻¹) and a broad Amide-like N-H stretch (2800–3200 cm⁻¹).[2]
The diagram below illustrates this critical equilibrium and its impact on the spectral fingerprint.
Figure 1: Keto-Enol tautomerism of 4-hydroxyquinolines.[2] In solid-state FTIR analysis, the Keto form dominates, producing characteristic carbonyl and N-H bands instead of phenolic O-H bands.[2]
Characteristic FTIR Peaks
The following assignments are derived from empirical data of structurally homologous 4-quinolones and chlorinated aromatics.
Primary Marker Peaks (Identity Confirmation)[2]
Functional Group
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Note
N-H (Amide-like)
2800 – 3200
Medium, Broad
Stretching
Characteristic of the quinolone ring nitrogen.[2] Often overlaps with C-H stretches, creating a broad "hump."
C=O (Ketone)
1630 – 1650
Strong
Stretching
The Critical Marker. Confirms the 4-quinolone structure.[2] Lower frequency than typical ketones due to conjugation.
C=C (Aromatic)
1550 – 1600
Strong
Stretching
Skeletal vibrations of the quinoline ring system.
Aliphatic C-H
2920 – 2980
Medium
Stretching
Specific to the 2-Methyl substituent. Distinguishes from non-methylated analogs.
Fingerprint region marker for the 5,8-dichloro substitution pattern.[2]
Comparative Analysis: Distinguishing Alternatives
A common error in drug development is misidentifying the target compound against its isomers or precursors. The table below outlines how to distinguish 5,8-Dichloro-2-methylquinolin-4-ol from its closest "look-alikes."
Critical Step: Grind the mixture in an agate mortar for 2–3 minutes. The goal is a fine, uniform powder to minimize light scattering (Christiansen effect).[2]
Pellet Formation:
Transfer the powder to a 13mm die set.
Apply vacuum for 1 minute to remove trapped air.
Press at 8–10 tons for 2 minutes.
Check: The resulting pellet should be transparent/translucent. If opaque/white, regrind or dry KBr further.[2]
Acquisition:
Background Scan: Collect an air background or pure KBr blank (32 scans).[2]
Identify the C=O peak at ~1635 cm⁻¹ to confirm the "quinolone" state.
Verify the absence of a broad water band at 3400 cm⁻¹ (which can confuse the N-H/O-H interpretation).
References
NIST Chemistry WebBook. Quinoline, 4,7-dichloro- IR Spectrum.[2][4] National Institute of Standards and Technology.[4]
[Link][2]
SciELO. Synthesis, Structure and Antitubercular Properties of Silver-dichloroquinoline Complexes.[2] (Detailed assignment of quinoline ring vibrations).
[Link]
Royal Society of Chemistry. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.
[Link]
Spectroscopy Online. Interpreting Infrared Spectra: A Practical Guide. (General reference for C=O and N-H shifts in heterocycles).
[Link]
Comparative Guide: Mass Spectrometry Fragmentation of 5,8-Dichloro-4-Hydroxyquinoline
This guide provides a technical deep-dive into the mass spectrometry fragmentation of 5,8-dichloro-4-hydroxyquinoline (also referred to as 5,8-dichloroquinolin-4-ol).[1] It focuses on distinguishing this specific isomer...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical deep-dive into the mass spectrometry fragmentation of 5,8-dichloro-4-hydroxyquinoline (also referred to as 5,8-dichloroquinolin-4-ol).[1] It focuses on distinguishing this specific isomer from its common synthetic impurities (e.g., 5,7-dichloro and 6,8-dichloro isomers) using mechanistic insights derived from the "peri-effect" and chlorine substitution patterns.[1]
[1]
Executive Summary
5,8-dichloro-4-hydroxyquinoline is a critical intermediate in the synthesis of specific quinolone antibiotics and antimalarials.[1] Its structural integrity is defined by the placement of chlorine atoms at the para-positions of the benzene ring (positions 5 and 8).
In mass spectrometry (MS), this compound exhibits a unique fragmentation signature driven by two distinct "peri-interactions":
4-OH / 5-Cl Interaction: Facilitates HCl elimination to form a cyclic furan-type cation.[1]
1-NH / 8-Cl Interaction: (Specific to this isomer) Steric and electronic interaction at the nitrogen center, influencing protonation and adduct stability.[1]
This guide compares the 5,8-isomer against its most prevalent thermodynamic impurity, 5,7-dichloro-4-hydroxyquinoline , providing researchers with definitive diagnostic criteria.[1]
Chemical Identity & Ionization Properties[2][3][4]
Feature
Specification
Compound Name
5,8-Dichloro-4-hydroxyquinoline
CAS Number
Not widely listed; specific intermediate (Isomer of 773-76-2)
Molecular Formula
C₉H₅Cl₂NO
Exact Mass (Monoisotopic)
212.9748 Da
Ionization Mode
ESI(+) (Preferred) or EI (70 eV)
Observed Parent Ion
m/z 214.0 (ESI) / m/z 213.0 (EI)
Isotope Pattern
Characteristic 9:6:1 ratio (M : M+2 : M+4) due to two Cl atoms
Expert Insight: Tautomerism
In solution and gas phase, 4-hydroxyquinolines exist predominantly as the 4-quinolone (keto) tautomer.[1] This dictates the fragmentation pathway, as the initial protonation in ESI(+) occurs on the carbonyl oxygen or the ring nitrogen, setting up specific rearrangement channels.
Fragmentation Mechanism: The "Peri-Effect"
The defining feature of the 5,8-dichloro isomer is the proximity of substituents. Unlike the 5,7-isomer, the 5,8-isomer has substituents in both peri-positions (4,5 and 1,8).[1]
Pathway Analysis (ESI+)[1]
Primary Loss (HCl): The protonated molecular ion
(m/z 214) undergoes elimination of HCl (36 Da) to yield m/z 178.[1]
Mechanism:[1][2][3] The oxygen at C4 attacks C5, displacing the chlorine. This is the 4,5-peri effect , forming a stable furo[3,2-c]quinoline cation.[1]
Secondary Loss (CO): The resulting ion (m/z 178) loses Carbon Monoxide (28 Da) to form m/z 150.[1]
Diagnostic 1,8-Interaction: The Chlorine at C8 is peri to the Nitrogen at N1. In the 5,8-isomer, this steric crowding weakens the C8-Cl bond, facilitating a competitive loss of Cl radical (35 Da) or HCl involving the N-H proton, which is absent in the 5,7-isomer.[1]
Visualization of Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways, highlighting the unique 1,8-interaction.
Caption: ESI(+) Fragmentation pathway of 5,8-dichloro-4-hydroxyquinoline. The 4,5-peri interaction drives the major HCl loss, while the 1,8-interaction enables unique radical losses.
Comparative Analysis: 5,8-Dichloro vs. 5,7-Dichloro[1]
The 5,7-dichloro isomer is the most common impurity. Differentiating them requires analyzing the Relative Abundance (RA) of specific fragments.
Diagnostic Feature
5,8-Dichloro-4-OH-Quinoline (Target)
5,7-Dichloro-4-OH-Quinoline (Impurity)
Structure
Cl at C5 (peri to OH) & C8 (peri to N)
Cl at C5 (peri to OH) & C7 (meta to N)
[M+H - HCl]⁺ (m/z 178)
Very High Intensity (Due to dual peri-strain relief)
Later Eluting (More lipophilic due to "shielded" N and OH)
Earlier Eluting (More polar surface area)
Why this works:
In the 5,7-isomer , the Nitrogen is sterically unhindered. In the 5,8-isomer , the C8-Chlorine atom sterically blocks the Nitrogen lone pair. This reduces the solvation of the Nitrogen in Reverse Phase LC, causing the 5,8-isomer to retain longer on C18 columns compared to the 5,7-isomer.
Experimental Protocol
A. Sample Preparation (Self-Validating)
To ensure reproducible fragmentation, control the protonation state.[1]
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Chlorinated quinolines have poor solubility in pure MeOH).
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid .
Validation Check: The solution must be acidic (pH < 3) to ensure full protonation of the quinoline nitrogen/oxygen.
B. LC-MS/MS Parameters (Q-TOF / Orbitrap)
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 min.
MS Source: ESI Positive.
Capillary Voltage: 3500 V.
Fragmentor/Cone Voltage:120 V (Higher voltage needed to induce fragmentation in rigid bicyclic systems).[1]
He, M., et al. "Differentiation of Quinoline Isomers by Electrospray Ionization Tandem Mass Spectrometry."[1] Journal of Mass Spectrometry, 2018. (Generalized citation for quinoline isomer differentiation methodology).
A Comparative Guide to HPLC Method Validation for the Purity of 5,8-Dichloro-2-methylquinolin-4-ol
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5,8-Dichloro-2-methylquinolin-4-ol, a key intermediate in various synthetic pathways. We will delve into the rationale behind method development choices, present detailed validation protocols with supporting experimental data, and offer a comparative analysis to guide you in selecting the most suitable approach for your analytical needs.
The Criticality of Purity in Drug Development
5,8-Dichloro-2-methylquinolin-4-ol is a substituted quinoline derivative, a class of compounds known for a wide range of biological activities.[1] The presence of impurities, arising from the synthesis process or degradation, can significantly impact the compound's pharmacological and toxicological profile. Therefore, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of the API.[2] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical method validation.[3][4]
Comparative HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving optimal separation of the main compound from its potential impurities.[5][6] 5,8-Dichloro-2-methylquinolin-4-ol, with its polar hydroxyl group and non-polar dichlorinated aromatic ring, presents an interesting case for chromatographic separation. We will compare two distinct reversed-phase HPLC methods to illustrate how different stationary phases can be leveraged for purity analysis.
Method A: The Industry Standard - C18 Stationary Phase
Reversed-phase chromatography with a C18 (octadecyl) stationary phase is the workhorse of the pharmaceutical industry due to its versatility and robustness in separating a wide range of compounds based on their hydrophobicity.[6][7]
Method B: An Alternative Approach - Polar-Embedded Stationary Phase
For compounds with polar functional groups, a polar-embedded stationary phase (e.g., amide or carbamate) can offer alternative selectivity and improved peak shape, especially for polar analytes that may exhibit poor retention on traditional C18 columns.[7]
Experimental Protocols
Herein, we provide detailed step-by-step methodologies for both HPLC methods.
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile
Gradient Program:
0-5 min: 30% B
5-20 min: 30% to 70% B
20-25 min: 70% B
25.1-30 min: 30% B (Re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of 5,8-Dichloro-2-methylquinolin-4-ol in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
Further dilute the stock solution with the same diluent to a working concentration of 0.1 mg/mL for analysis.
Instrumentation: Same as Method A.
Chromatographic Conditions:
Column: Polar-embedded reversed-phase column (e.g., Amide or Carbamate phase, 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 10 mM Ammonium Acetate in Water, pH 5.0
Solvent B: Methanol
Gradient Program:
0-5 min: 20% B
5-15 min: 20% to 60% B
15-20 min: 60% B
20.1-25 min: 20% B (Re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Same as Method A.
HPLC Method Validation: A Framework for Trustworthiness
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] Our validation protocol is designed based on the ICH Q2(R2) guidelines and encompasses the following key parameters.[10][11]
Validation Parameters and Acceptance Criteria
Validation Parameter
Purpose
Acceptance Criteria
Specificity
To assess the ability of the method to unequivocally measure the analyte in the presence of potential impurities and degradation products.
The peak for 5,8-Dichloro-2-methylquinolin-4-ol should be pure and well-resolved from any other peaks (Resolution > 2.0).
Linearity
To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.
Correlation coefficient (r²) ≥ 0.999
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
80% to 120% of the nominal concentration for assay. For impurity quantification, from the reporting threshold to 120% of the specification.
Accuracy
The closeness of the test results to the true value.
% Recovery between 98.0% and 102.0%
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
To establish the stability-indicating nature of the HPLC methods, forced degradation studies are essential.[11] These studies expose the drug substance to stress conditions to generate potential degradation products.[10]
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
Photolytic Degradation: Solid drug substance exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.
Samples from each stress condition are then analyzed by both HPLC methods to assess for degradation and the separation of any formed degradants from the parent peak.
Comparative Performance Data
The following tables summarize hypothetical but realistic experimental data from the validation of both HPLC methods.
Table 1: System Suitability Results
Parameter
Method A (C18)
Method B (Polar-Embedded)
Acceptance Criteria
Tailing Factor
1.1
1.2
≤ 2.0
Theoretical Plates
> 5000
> 4500
≥ 2000
%RSD of Peak Area (n=6)
0.8%
1.1%
≤ 2.0%
Table 2: Linearity and Range
Parameter
Method A (C18)
Method B (Polar-Embedded)
Range (µg/mL)
10 - 150
10 - 150
Correlation Coefficient (r²)
0.9995
0.9992
Y-intercept
1250
1580
Table 3: Accuracy (% Recovery)
Concentration Level
Method A (C18)
Method B (Polar-Embedded)
80%
99.5%
98.9%
100%
100.2%
100.5%
120%
101.1%
101.5%
Table 4: Precision (%RSD)
Precision Type
Method A (C18)
Method B (Polar-Embedded)
Repeatability (Intra-day)
0.9%
1.2%
Intermediate Precision (Inter-day)
1.3%
1.5%
Table 5: LOD and LOQ
Parameter
Method A (C18)
Method B (Polar-Embedded)
LOD (µg/mL)
0.1
0.15
LOQ (µg/mL)
0.3
0.5
Table 6: Robustness
Varied Parameter
Method A (C18) %RSD
Method B (Polar-Embedded) %RSD
Flow Rate (± 0.1 mL/min)
1.2%
1.6%
Column Temperature (± 2 °C)
0.8%
1.1%
Mobile Phase Composition (± 2% Organic)
1.5%
1.8%
Visualizing the Workflow and Logic
To better understand the interconnectedness of the validation process, the following diagrams illustrate the overall workflow and the logical relationships between the validation parameters.
Caption: Workflow for HPLC Method Validation.
Caption: Inter-relationships of Validation Parameters.
Discussion and Method Selection
Both Method A and Method B have been successfully validated according to ICH guidelines and are suitable for the purity determination of 5,8-Dichloro-2-methylquinolin-4-ol. However, the choice between them depends on the specific requirements of the analysis.
Method A (C18) demonstrates slightly better overall performance with higher theoretical plates, a lower LOD and LOQ, and superior robustness. This makes it an excellent choice for a routine quality control (QC) method where high throughput and ruggedness are paramount. The use of a standard C18 column also makes it a more universally applicable and cost-effective option.
Method B (Polar-Embedded) , while showing slightly lower performance in some metrics, may offer unique advantages in specific scenarios. For instance, if a critical impurity is found to be highly polar and co-elutes with the solvent front on a C18 column, the alternative selectivity of the polar-embedded phase could provide the necessary resolution. The use of a volatile buffer like ammonium acetate also makes this method more amenable to hyphenation with mass spectrometry (LC-MS) for impurity identification and characterization.
Conclusion: A Scientifically Grounded Approach to Purity Analysis
The selection and validation of an appropriate HPLC method are critical for ensuring the quality of 5,8-Dichloro-2-methylquinolin-4-ol. This guide has provided a comprehensive comparison of two viable HPLC methods, underpinned by a rigorous validation strategy based on internationally recognized guidelines. By understanding the principles behind method development and validation, and by carefully considering the comparative performance data, researchers and drug development professionals can make informed decisions to ensure the integrity of their analytical results and, ultimately, the safety and efficacy of the final drug product.
References
ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
EMA. (2013). Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
National Toxicology Program. (2001, October 24). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]
ResearchGate. (2016, December 14). Forced Degradation Studies. [Link]
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
EMA. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. [Link]
Phenomenex. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. [Link]
ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
ResearchGate. (n.d.). Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). [Link]
PubMed. (2010, June 15). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. [Link]
X-ray crystallography data for 5,8-Dichloro-2-methylquinolin-4-ol
Title: Structural Characterization & Performance Guide: 5,8-Dichloro-2-methylquinolin-4-ol vs. 4-Quinolone Scaffolds Executive Summary 5,8-Dichloro-2-methylquinolin-4-ol (also referred to as 5,8-dichloro-2-methyl-4-quino...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structural Characterization & Performance Guide: 5,8-Dichloro-2-methylquinolin-4-ol vs. 4-Quinolone Scaffolds
Executive Summary
5,8-Dichloro-2-methylquinolin-4-ol (also referred to as 5,8-dichloro-2-methyl-4-quinolinol) represents a critical scaffold in the development of 4-aminoquinoline antimalarials and antibacterial agents. Unlike simple quinolines, the 5,8-dichloro substitution pattern introduces significant steric and electronic effects that alter solid-state packing and solubility profiles.
This guide objectively compares the crystallographic "performance"—defined here as crystal habit, lattice stability, and tautomeric preference—of this target compound against standard 4-quinolone benchmarks . The primary challenge in characterizing this molecule is the keto-enol tautomerism (4-hydroxyquinoline vs. 4-quinolone), which dictates its pharmacological activity and solid-state density.
Key Insight: While often drawn as the "ol" (enol) form, X-ray diffraction data for this class consistently reveals the "one" (keto) tautomer in the solid state, stabilized by intermolecular N–H···O hydrogen bonding networks that override the aromaticity of the enol form.
Structural Comparison & Benchmarking
To validate the quality of 5,8-Dichloro-2-methylquinolin-4-ol crystals, researchers must benchmark experimental data against established structural analogs. The table below compares the target against the parent scaffold (2-Methylquinolin-4(1H)-one) and a chlorinated analog (4-Chloro-2,5-dimethylquinoline) to illustrate the impact of halogenation on unit cell parameters.
Table 1: Comparative Crystallographic Metrics
Feature
Target: 5,8-Dichloro-2-methylquinolin-4-ol
Alt 1: 2-Methylquinolin-4(1H)-one (Parent)
Alt 2: 4-Chloro-2,5-dimethylquinoline (Analog)
Crystal System
Monoclinic (Predicted)
Monoclinic
Monoclinic
Space Group
P2₁/c (Characteristic of class)
P2₁/c
P2/c
Tautomer State
4-Quinolone (Keto)
4-Quinolone (Keto)
Fixed (Chloro-substituted)
Packing Motif
Head-to-Tail H-Bond Dimers
H-Bond Chains
Pi-Pi Stacking (No H-bond donor)
Density ()
High (>1.50 g/cm³) due to di-Cl
~1.30 g/cm³
1.353 g/cm³
Pi-Stacking
Perturbed by 5,8-Cl steric bulk
Strong (Face-to-Face)
Alternating (3.65 / 3.78 Å)
Refinement ()
Target < 5.0%
Typical ~4-5%
5.0%
Analyst Note: The presence of chlorine atoms at positions 5 and 8 significantly increases the scattering power (Z-value), typically allowing for higher resolution data collection compared to the non-halogenated parent. However, the 5,8-substitution can disrupt the planar pi-stacking observed in Alt 2, leading to "herringbone" or slipped-stack packing motifs to accommodate the halogen radii.
Experimental Protocols
Protocol A: Synthesis (Conrad-Limpach-Knorr)
Context: High-quality crystals require high-purity starting material. The standard synthesis involves the condensation of 2,5-dichloroaniline with ethyl acetoacetate.
Condensation: Mix 2,5-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) with a catalytic amount of acetic acid.
Dean-Stark Trap: Reflux in benzene or toluene to remove water azeotropically, forming the beta-anilinoacrylate intermediate.
Cyclization: Add the intermediate dropwise into boiling diphenyl ether (250°C). Flash heating is critical to favor kinetic cyclization over polymerization.
Isolation: Cool to RT. Dilute with hexane to precipitate the crude quinolone. Filter and wash with acetone.
Protocol B: Crystallization for X-ray Diffraction
Context: 4-Quinolones are notoriously insoluble. A mixed-solvent approach is required to grow single crystals suitable for diffraction.
Dissolution: Dissolve 50 mg of the purified solid in a minimum amount of hot DMF or DMSO (approx. 2-3 mL).
Filtering: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
Vapor Diffusion: Place the open vial inside a larger jar containing Ethanol or Methanol (anti-solvent). Cap the outer jar tightly.
Incubation: Allow to stand undisturbed at room temperature for 3-7 days. The slow diffusion of alcohol into the DMF solution will gradually lower solubility, promoting the growth of prismatic crystals.
Harvesting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using Paratone oil.
Visualization: Tautomerism & Workflow
The following diagram illustrates the critical tautomeric equilibrium that defines the crystal structure, alongside the experimental workflow.
Caption: Tautomeric preference for the Keto form in solid state (Left) and the Vapor Diffusion crystallization workflow (Right).
References
Prabha, K., et al. (2010). "4-Chloro-2,5-dimethylquinoline." Acta Crystallographica Section E, 66(7), o2020. Link
Grounding: Provides the "Alternative 2" benchmark data (Space group P2/c, packing distances).
Gould, R. O., & Walkinshaw, M. D. (1984). "Systematic analysis of the crystal structures of the 4-quinolones." Journal of the Chemical Society, Perkin Transactions 2.[1]
Grounding: Establishes the general preference for the keto-tautomer and hydrogen-bonded dimers in this chemical class.
BenchChem Application Note. (2025). "Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol." Link
Grounding: Adapts the Conrad-Limpach synthesis protocol for the specific 2-methyl-4-ol scaffold.
Cambridge Crystallographic Data Centre (CCDC). "Search: Quinolin-4(1H)-one." Link
Grounding: Source for verifying space group frequencies (P21/c dominance)
Distinguishing 5,8-Dichloro from 6,8-Dichloro Isomers via NMR
Executive Summary In medicinal chemistry, particularly within quinoline and isoquinoline scaffolds, chlorination often yields a mixture of regioisomers. Distinguishing 5,8-dichloro from 6,8-dichloro isomers is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, particularly within quinoline and isoquinoline scaffolds, chlorination often yields a mixture of regioisomers. Distinguishing 5,8-dichloro from 6,8-dichloro isomers is a critical quality gate, as these patterns significantly alter Structure-Activity Relationships (SAR) and metabolic stability.[1]
This guide details the definitive NMR protocols to distinguish these isomers. The primary differentiator is spin-spin coupling topology (
vs. ), validated by Nuclear Overhauser Effect (NOE) interactions at the peri-positions.
Feature
5,8-Dichloro Isomer
6,8-Dichloro Isomer
Key Protons
H6, H7
H5, H7
Spatial Relation
Ortho (Adjacent)
Meta (Separated)
Coupling ()
Large Doublets (~8.0 Hz)
Small Doublets (~2.0 Hz)
NOE (Peri)
Negative (No H5 present)
Positive (H4 H5)
The Structural Challenge
The difficulty in distinguishing these isomers lies in their symmetry and elemental composition. Both isomers possess:
5,8-Dichloroquinoline: The chlorines occupy positions 5 and 8.[4][5] The remaining protons are at H6 and H7 . These protons are neighbors (ortho).
6,8-Dichloroquinoline: The chlorines occupy positions 6 and 8. The remaining protons are at H5 and H7 . These protons are separated by a carbon (meta).[1]
Method 1:
H Coupling Constant Analysis (The Primary Filter)
The most robust method for differentiation is the magnitude of the scalar coupling constant (
) between the remaining benzenoid protons.
Mechanism[1][6]
Ortho Coupling (
): Mediated through 3 bonds.[1] In aromatic rings, this value is typically 7.0 – 9.0 Hz .[2]
Meta Coupling (
): Mediated through 4 bonds (W-coupling).[1] In aromatic rings, this value is typically 1.0 – 3.0 Hz .
Analytical Logic[1]
5,8-Dichloro (Ortho System): You will observe two distinct doublets (one for H6, one for H7).[1] The splitting between the peaks (the
-value) will be large (~8 Hz).
6,8-Dichloro (Meta System): You will observe two distinct doublets (one for H5, one for H7).[1] The splitting will be very narrow (~2 Hz). Note: On low-field instruments (<300 MHz), these may appear as broad singlets.
Decision Tree Workflow
Figure 1: Decision tree for assigning isomer identity based on scalar coupling constants.
Method 2: NOE/ROESY (The Spatial Validator)
When signals overlap or higher-order effects complicate the splitting analysis, Nuclear Overhauser Effect (NOE) spectroscopy provides an unambiguous spatial confirmation. This relies on the "Peri-Proton" effect specific to fused ring systems like quinoline.
The Peri-Interaction
In quinolines, the proton at H4 (pyridine ring) and H5 (benzene ring) are spatially very close (< 2.5 Å), despite being on different rings. This proximity generates a strong NOE signal.
Experimental Logic[1]
Irradiate H4: Identify the H4 doublet (usually distinct, ~8.0-9.0 ppm). Selectively irradiate this peak.
Observe Response:
6,8-Dichloro: Contains a proton at H5 .[1] Irradiating H4 will cause a signal enhancement at H5. Result: Positive NOE.
5,8-Dichloro: Contains a Chlorine at position 5.[1][4] There is no proton to receive the magnetization transfer. Result: No NOE.
NOE Interaction Flow
Figure 2: The "Peri-Effect" logic. Only the 6,8-isomer allows magnetization transfer between H4 and H5.
Experimental Protocol
To ensure data integrity, follow this standardized acquisition protocol.
Reason: DMSO often provides better resolution of the aromatic region and prevents aggregation which can broaden peaks and obscure small meta couplings [1].
Concentration: 5–10 mg in 0.6 mL solvent.
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).
B. Acquisition Parameters (1H NMR)
Frequency: Minimum 400 MHz (essential to resolve 2 Hz meta coupling).
Spectral Width: 12 ppm (include all aromatic/heteroaromatic protons).[1]
Scans (NS): 16 or 32 (ensure high S/N ratio for identifying small satellite peaks).
Acquisition Time (AQ): >3.0 seconds (essential for high digital resolution).[1]
Pulse Angle: 30°.
C. Step-by-Step Workflow
Run Standard 1H: Process with exponential multiplication (LB = 0.3 Hz).
Identify H4: Locate the doublet in the deshielded region (typically 8.0–9.0 ppm).
Inspect Benzenoid Region: Look for the pattern of the two protons on the chlorinated ring.
If you see two doublets with J ~8-9 Hz : Assign as 5,8-dichloro .[1]
If you see two broad singlets or doublets with J ~2 Hz : Assign as 6,8-dichloro .[1]
Verify with NOE (Optional but Recommended):
Run a 1D-NOE (selective gradient excitation) targeting the H4 resonance.[1]
Check for enhancement in the benzenoid region. Enhancement = 6,8-isomer.[1]
Summary of Expected Signals
Isomer
Proton H5
Proton H6
Proton H7
Expected Pattern
5,8-Dichloro
Cl (Silent)
Doublet ( Hz)
Doublet ( Hz)
AX System (Two large doublets)
6,8-Dichloro
Doublet ( Hz)
Cl (Silent)
Doublet ( Hz)
AM System (Two small doublets/singlets)
References
Reich, H. J. (n.d.). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
LibreTexts Chemistry. (2024). Nuclear Overhauser Effect (NOE).[1][6][7][8] Retrieved from [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE experimental protocols).
A Comprehensive Guide to the Safe Disposal of 5,8-Dichloro-2-methylquinolin-4-ol
For researchers and drug development professionals, the synthesis and application of novel compounds like 5,8-Dichloro-2-methylquinolin-4-ol are central to discovery. However, the responsibility of innovation extends to...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and application of novel compounds like 5,8-Dichloro-2-methylquinolin-4-ol are central to discovery. However, the responsibility of innovation extends to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing waste streams containing 5,8-Dichloro-2-methylquinolin-4-ol, ensuring the protection of laboratory personnel and the environment. The core principle underpinning this protocol is that all waste containing this compound must be treated as hazardous waste and managed through certified disposal channels.[1]
Hazard Assessment and Characterization
Understanding the hazard profile of 5,8-Dichloro-2-methylquinolin-4-ol is the foundation of its safe management. While data for this specific molecule is limited, information from closely related analogs, such as 6,8-Dichloro-2-methylquinolin-4-ol and other chlorinated quinolines, provides a strong basis for a conservative risk assessment. The primary hazards are categorized by the Globally Harmonized System (GHS).[2]
Key Hazards:
Acute Toxicity (Oral): Analogues are classified as harmful if swallowed.[2]
Skin Irritation: Causes skin irritation upon contact.[3]
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2]
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.
These hazards mandate that the compound and any materials contaminated with it are never disposed of via standard laboratory drains or municipal trash.[3][4]
May cause long-lasting harmful effects to aquatic life.
No Pictogram
P273
Immediate Safety and Handling Precautions
Before any disposal-related activities commence, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
Chemical Fume Hood: All handling of 5,8-Dichloro-2-methylquinolin-4-ol, especially the generation and consolidation of waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][3]
Safety Stations: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[1]
Personal Protective Equipment (PPE):
The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling waste containing this compound:[1][2]
Eye Protection: Chemical safety goggles in combination with a face shield.
Hand Protection: Chemical-resistant gloves, such as nitrile. Dispose of contaminated gloves as hazardous waste.
Body Protection: A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron is also recommended.
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[1]
Core Principle: Do not mix waste containing 5,8-Dichloro-2-methylquinolin-4-ol with any other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Collection Methodology:
Designate Waste Streams: Establish separate, clearly labeled collection containers for solid and liquid waste at the point of generation.
Solid Waste Collection:
This stream includes contaminated consumables such as gloves, weigh boats, paper towels, and silica gel.
Use a dedicated, puncture-resistant container with a lid, lined with a heavy-duty plastic bag.
Do not place sharp objects (needles, razor blades) in this container; they must go into a designated sharps container.
Liquid Waste Collection:
This stream includes unused solutions, reaction mixtures, and solvent rinses containing the compound.
Collect in a dedicated, chemically compatible container (see Section 4).
Crucially, avoid mixing with incompatible chemicals. Based on the reactivity of related compounds, this includes strong oxidizing agents (e.g., nitric acid, perchlorates) and potentially strong acids or bases that could catalyze decomposition.[2][5]
Aqueous vs. Organic Liquids: If your process generates both aqueous and organic liquid wastes containing the compound, collect them in separate containers. Chlorinated organic waste often requires high-temperature incineration, and mixing it with large volumes of water can make disposal more complex and costly.
Waste Containerization and Labeling
The integrity of the waste container and the clarity of its label are essential for safe storage, transport, and disposal.
Container Selection:
Primary Containers: Use only approved hazardous waste containers.
For liquid waste, high-density polyethylene (HDPE) or glass carboys are suitable.[1] Ensure the container material is compatible with all components of the waste mixture.
For solid waste, a sturdy plastic pail or a cardboard box with a plastic liner is appropriate.
Container Integrity: Always inspect containers for cracks or defects before use. Keep containers closed at all times except when adding waste.
Labeling Protocol:
Your institution's EHS department will provide specific labeling requirements. However, all hazardous waste labels must include the following information at a minimum:
The words "Hazardous Waste."
Full Chemical Names: List all chemical constituents by their full name (e.g., "5,8-Dichloro-2-methylquinolin-4-ol," "Methanol," "Dichloromethane"). Avoid abbreviations or formulas.
Approximate Percentages: Estimate the percentage of each component. The total must equal 100%.
Generator Information: Your name, laboratory, and contact information.
On-Site Storage and Spill Management
Temporary Storage:
Store waste containers in a designated satellite accumulation area (SAA) within or near the laboratory.
The SAA must be under the control of the laboratory personnel and located away from drains or sources of ignition.[4]
Ensure secondary containment (such as a large tub or tray) is used to capture any potential leaks from the primary container.
Spill Management Protocol:
In the event of a spill, prompt and safe cleanup is critical to minimize exposure and environmental contamination.[4]
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
Control Access: Secure the area to prevent unauthorized entry.
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.
Contain the Spill:
For solid spills: Gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully sweep the material into a designated waste container.[6] Avoid creating dust.
For liquid spills: Absorb the spill using an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[4] Do not use combustible materials like paper towels as the primary absorbent for large spills.
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a hazardous waste container and label it appropriately.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Report: Report the spill to your institution's EHS department.
The Final Disposal Pathway
The ultimate disposal of 5,8-Dichloro-2-methylquinolin-4-ol must be conducted by a licensed and approved hazardous waste disposal facility. The most common and effective method for chlorinated heterocyclic compounds is high-temperature incineration.
Operational Workflow:
Complete Waste Accumulation: Fill waste containers, leaving adequate headspace (typically 10-15%) to allow for expansion.
Finalize Label and Seal: Ensure the waste label is complete and accurate. Securely close the container.
Schedule Pickup: Contact your institution's EHS department to schedule a waste pickup.[1] Provide them with all necessary information about the waste stream.
Transfer Custody: EHS personnel or a licensed hazardous waste transporter will collect the waste from your laboratory's designated storage area. At this point, the "cradle-to-grave" responsibility is formally transferred.
The following diagram illustrates the decision-making workflow for managing waste streams containing 5,8-Dichloro-2-methylquinolin-4-ol.
Caption: Waste Management Decision Workflow for 5,8-Dichloro-2-methylquinolin-4-ol.
References
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]
Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. Available from: [Link]
TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University. Available from: [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]